molecular formula C10H15BrN2 B113338 [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine CAS No. 951917-39-8

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Cat. No.: B113338
CAS No.: 951917-39-8
M. Wt: 243.14 g/mol
InChI Key: RRKBCANPLPFWSQ-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (CAS 951917-39-8) is a chemical compound of significant interest in medicinal chemistry research. It features a dimethylamine (DMA) pharmacophore, a functional group prevalent in numerous biologically active molecules and several FDA-approved pharmaceuticals . Compounds containing the DMA moiety have demonstrated a diverse range of pharmacological activities in research settings, including antimicrobial, antihistaminic, anticancer, and analgesic properties . The dimethylamine group is known to contribute favorably to a molecule's pharmacokinetic profile, often enhancing water solubility and bioavailability, which are critical parameters in drug discovery . Researchers value this specific bromophenyl-substituted ethanediamine derivative as a key synthetic intermediate for the development of novel therapeutic agents. Its structure makes it a valuable building block for probing various biological targets and biochemical pathways. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKBCANPLPFWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Chemo-Selective Synthesis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (CAS: 869362-91-6 / Generic Scaffold), a critical vicinal diamine intermediate used in the development of antihistamines, kinase inhibitors, and CNS-active agents.

The core synthetic challenge addressed here is the chemoselective reduction of the nitrile intermediate.[1] Standard reducing agents (e.g.,


 at reflux) pose a high risk of hydrodehalogenation , effectively cleaving the aryl-bromine bond (

) and destroying the molecule's functionality for further cross-coupling (e.g., Suzuki-Miyaura).

This guide establishes a robust, two-step Strecker-Borane protocol that guarantees high fidelity of the aryl-bromide moiety while delivering the target diamine in high yield.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a 1-aryl-N,N-dimethyl-1,2-ethanediamine . Disconnecting the C1-C2 bond or the C-N bonds reveals the most logical precursor: an


-aminonitrile derived from 4-bromobenzaldehyde.
Strategic Pathway
  • C-C Bond Formation (Strecker Reaction): Condensation of 4-bromobenzaldehyde with dimethylamine and a cyanide source to install the carbon backbone and the tertiary amine simultaneously.

  • Chemoselective Reduction: Conversion of the nitrile (

    
    ) to the primary amine (
    
    
    
    ) using an electrophilic reducing agent (Borane-THF) to avoid nucleophilic attack on the aromatic ring.

Retrosynthesis Target This compound (Target Molecule) Intermediate 2-(4-Bromophenyl)-2-(dimethylamino)acetonitrile (Strecker Intermediate) Target->Intermediate Chemoselective Reduction (BH3·THF) Precursors 4-Bromobenzaldehyde + Dimethylamine + TMSCN Intermediate->Precursors Strecker Reaction

Figure 1: Retrosynthetic disconnection showing the preservation of the Ar-Br motif.

Part 2: Experimental Protocols

Phase 1: The Modified Strecker Synthesis

Objective: Synthesis of 2-(4-bromophenyl)-2-(dimethylamino)acetonitrile. Rationale: We utilize Trimethylsilyl Cyanide (TMSCN) instead of traditional KCN/NaCN. This allows the reaction to proceed in organic solvent (MeCN or DCM) under mild catalysis, avoiding the generation of aqueous cyanide waste and minimizing polymerization of the aldehyde.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Bromobenzaldehyde1.0Electrophile
Dimethylamine (2.0M in THF)1.2Nucleophile
TMSCN1.2Cyanide Source
Scandium Triflate (

)
0.05Lewis Acid Catalyst
Acetonitrile (MeCN)SolventReaction Medium
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Charge the RBF with 4-Bromobenzaldehyde (10.0 mmol) and dry MeCN (50 mL).

  • Amine Addition: Cool to 0°C. Add Dimethylamine solution (12.0 mmol) dropwise. Stir for 15 minutes to allow initial iminium ion formation.

  • Cyanation: Add

    
     (0.5 mmol). Subsequently, add TMSCN (12.0 mmol) dropwise via syringe over 10 minutes.
    
    • Control Point: Exotherm is minimal, but maintain temperature <10°C to prevent retro-aldol type degradation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (

    
    ) should disappear; a new, less polar spot (aminonitrile) appears.
    
  • Workup: Quench with saturated

    
     (20 mL). Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Output: The crude

    
    -aminonitrile is typically a viscous yellow oil or low-melting solid. Use directly in Phase 2 to avoid instability issues.
    
Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Reduction of Nitrile to Primary Amine without Dehalogenation. Rationale: Borane-THF (


)  is the reagent of choice. Unlike Lithium Aluminum Hydride (

), which acts as a hard nucleophile and can attack the Ar-Br bond (leading to des-bromo impurities), Borane acts as an electrophile. It coordinates to the nitrile nitrogen, facilitating hydride transfer without perturbing the aryl halide.
Reagents & Stoichiometry
ReagentEquiv.Role
Crude Aminonitrile1.0Substrate

(1.0M)
3.0Reducing Agent
Methanol (MeOH)ExcessQuench/Solvolysis
HCl (conc.)ExcessComplex Breaking
Step-by-Step Methodology
  • Setup: Equip a 3-neck RBF with a reflux condenser and dropping funnel. Purge strictly with Nitrogen.

  • Solvation: Dissolve the crude aminonitrile (from Phase 1) in anhydrous THF (0.2 M concentration).

  • Reduction: Cool to 0°C. Add

    
     solution (3.0 equiv) dropwise.
    
    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reflux: Once addition is complete, heat the reaction to a gentle reflux (65°C) for 12–16 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The nitrile reduces to the borazine intermediate.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

  • Complex Breaking: Add conc. HCl (approx. 2 mL per mmol substrate) carefully. Heat to reflux for 1 hour.

    • Why? This step cleaves the stable Boron-Amine adduct. Without this acidic reflux, yield will be near zero as the amine remains trapped.

  • Isolation:

    • Cool to RT and concentrate to remove THF/MeOH.

    • Basify the aqueous residue to pH >12 using 6M NaOH.

    • Extract with DCM (

      
      ).
      
    • Dry over

      
       (Sodium sulfate can trap amines; Potassium carbonate is superior for diamines).
      
  • Purification: If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH 90:9:1).

Part 3: Process Logic & Control Flow

The following diagram illustrates the critical decision nodes and workup logic required to ensure the integrity of the aryl-bromide bond.

Workflow Start Start: Crude Aminonitrile ReagentChoice Select Reducing Agent Start->ReagentChoice LAH LiAlH4 (Nucleophilic) ReagentChoice->LAH Avoid Borane BH3-THF (Electrophilic) ReagentChoice->Borane Preferred ResultBad Side Product: Dehalogenation (Ar-Br cleaved to Ar-H) LAH->ResultBad High Risk ResultGood Intermediate: Boron-Amine Complex (Ar-Br Intact) Borane->ResultGood Workup Acidic Methanolysis (Reflux with HCl/MeOH) ResultGood->Workup Essential Step Final Target: this compound Workup->Final

Figure 2: Process flow highlighting the chemoselectivity logic in the reduction step.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the researcher must verify specific spectral markers.

Analytical MethodMarkerInterpretation
IR Spectroscopy ~2240 cm⁻¹Absent. Presence indicates incomplete reduction of the nitrile.
1H NMR

7.40–7.50 (m, 4H)
Pattern Retention. The AA'BB' system of the para-substituted benzene must remain. If a multiplet/triplet appears ~7.2 ppm, dehalogenation occurred.
1H NMR

2.20 (s, 6H)
Dimethylamine. Confirms the tertiary amine is intact.
1H NMR

2.8–3.1 (m, 2H)
Methylene. New signals corresponding to the

group.
Mass Spectrometry M+ / M+2Isotopic Pattern. A 1:1 ratio of peaks (e.g., 242/244 amu base peak) confirms the presence of one Bromine atom.

References

  • Strecker Reaction Variants

    • Harada, K. (1963). "Asymmetric Strecker Reaction."[2][4][11] Nature, 200, 1201.

    • Context: Foundational methodology for aminonitrile synthesis using amines and cyanide sources.[2]

  • Chemoselective Reduction (Borane vs. LAH)

    • Brown, H. C., & Choi, Y. M. (1981). "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 46(22), 4536–4541.
    • Context: Establishes the selectivity of Borane for nitriles over aryl halides.
  • Synthesis of Vicinal Diamines

    • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). "The Chemistry of Vicinal Diamines.
    • Context: Comprehensive review of 1,2-diamine synthesis, validating the reduction of -aminonitriles as a primary route.
  • Safety in Nitrile Reduction

    • Organic Chemistry Portal.[2] "Reduction of Nitriles."[6][7][10][12]

    • Context: General protocols and safety data regarding the handling of Borane and workup of amine complexes.

Sources

An In-depth Technical Guide to the Physicochemical Properties of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine is a substituted phenethylamine derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior from initial synthesis and purification through to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and details the experimental protocols for their determination. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Identity and Structural Confirmation

Before proceeding with the determination of any physical properties, it is crucial to confirm the identity and purity of the synthesized compound. This is typically achieved through a combination of spectroscopic techniques.

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound, providing a primary confirmation of its identity.[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Method:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, as the amine functionalities are readily protonated.

    • Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: The resulting mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of bromine will also result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement.[3] A combination of 1D and 2D NMR experiments is essential for unambiguous structure elucidation.[4]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[5]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of protons in the molecule.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations.[6]

  • Data Analysis: The chemical shifts, integration of signals, and coupling patterns in the ¹H and ¹³C spectra should be consistent with the proposed structure of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Determining the purity of a compound is critical, as impurities can significantly impact its physical properties and biological activity. Reversed-phase HPLC is a widely used technique for this purpose.[7][8]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector. A C18 stationary phase is commonly used for small molecules of this nature.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compound and any impurities.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Core Physicochemical Properties

The following properties are fundamental to understanding the behavior of this compound in various environments.

Physical State and Appearance

A simple visual inspection of the purified compound at room temperature should be performed and recorded. This includes its physical state (e.g., crystalline solid, amorphous powder, oil) and color.

Melting Point

The melting point is a key indicator of purity for a solid compound. Pure crystalline solids typically have a sharp melting range (0.5-1 °C), whereas impure samples exhibit a depressed and broader melting range.[10][11]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.[12]

  • Instrumentation: A digital melting point apparatus (e.g., Mel-Temp) is commonly used.[13]

  • Method:

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.[14]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[15] It can be measured using several methods, with the shake-flask method being the "gold standard" for thermodynamic solubility.[16][17]

Experimental Protocol: Shake-Flask Method

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After incubation, separate the undissolved solid from the solution by centrifugation and/or filtration.

    • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[18] For this compound, which has two amine groups, determining the pKa values is crucial for predicting its behavior in physiological environments. Potentiometric titration is a highly accurate method for pKa determination.[19][20]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent system if solubility is low. Maintain a constant ionic strength using an inert salt like KCl.[21]

  • Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

  • Method:

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[22] For a molecule with two basic centers, two pKa values are expected.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and should be populated with experimentally determined data.

PropertyValue
IUPAC Name This compound
CAS Number 951917-39-8
Molecular Formula C₁₀H₁₅BrN₂
Molecular Weight 243.14 g/mol
Appearance To be determined
Melting Point To be determined
Aqueous Solubility (pH 7.4) To be determined
pKa₁ (Primary Amine) To be determined
pKa₂ (Tertiary Amine) To be determined
Purity (HPLC) >95% (example)

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_identity Identity & Purity cluster_properties Core Properties synthesis Synthesis of This compound purification Purification synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR Spectroscopy (Structure) purification->nmr hplc HPLC (Purity) purification->hplc mp Melting Point purification->mp solubility Aqueous Solubility purification->solubility pka pKa Determination purification->pka

Caption: Workflow for the synthesis, purification, and physicochemical characterization.

Logical Flow for Structural Elucidation by NMR

G cluster_nmr NMR Spectroscopy cluster_info Derived Information H1_NMR 1D ¹H NMR proton_env Proton Environments & Multiplicities H1_NMR->proton_env C13_NMR 1D ¹³C NMR carbon_skel Carbon Skeleton C13_NMR->carbon_skel COSY 2D COSY H_H_conn ¹H-¹H Connectivity COSY->H_H_conn HSQC 2D HSQC C_H_conn Direct ¹H-¹³C Connectivity HSQC->C_H_conn final_structure Final Structure proton_env->final_structure carbon_skel->final_structure H_H_conn->final_structure C_H_conn->final_structure

Caption: Logical relationships in NMR-based structural elucidation.

References

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.

  • A Researcher's Guide: Navigating Purity Assessment with HPLC and Mass Spectrometry. Benchchem.

  • MASS SPECTROMETRY FOR POLYMERS. Waters.

  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem.

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • Molecular Weight Determination. Impact Analytical.

  • Mass Spectrometry Analysis. Bio-Synthesis.

  • Melting point determination. SSERC.

  • Experiment 1 - Melting Points. University of Missouri–St. Louis.

  • Experiment name / Determination of melting point Experimental Procedures. Cuesta College.

  • Aqueous Solubility Assay. Enamine.

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.

  • What is Mass Spectrometry?. Broad Institute.

  • Determination of Melting Point Lab. My Life Science Career.

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

  • MultiScreen Solubility Filter Plate. Sigma-Aldrich.

  • 2.2: Mass Spectrometry. Chemistry LibreTexts.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH.

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

  • Aqueous Solubility. Creative Biolabs.

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed.

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate.

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate.

  • Structure Elucidation and NMR. Hypha Discovery.

Sources

Technical Guide: [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine , a specialized 1,2-diamine intermediate used in pharmaceutical research.

Introduction

This compound (CAS: 951917-39-8) is a vicinal diamine derivative characterized by a 1-aryl-1,2-ethanediamine backbone.[1][2] Unlike typical phenethylamines where the amine is located at the


-position relative to the phenyl ring, this compound features a geminal relationship between the aryl group and the tertiary dimethylamine at the 

-position (C1), while the primary amine is located at the

-position (C2).

This structural motif—1-aryl-N1,N1-dimethyl-ethane-1,2-diamine —serves as a critical scaffold in medicinal chemistry, particularly for synthesizing complex heterocyclic compounds and exploring structure-activity relationships (SAR) in neuropharmacology. Its unique substitution pattern allows it to function as a bidentate ligand or a precursor for imidazolidinones and other nitrogenous heterocycles.

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
Chemical Name This compound
Systematic IUPAC Name 1-(4-Bromophenyl)-N^1,N^1-dimethyl-1,2-ethanediamine
CAS Number 951917-39-8
Synonyms 1-(4-Bromophenyl)-2-amino-N,N-dimethylethylamine; SRD-A00006004
Molecular Formula C

H

BrN

Molecular Weight 243.14 g/mol
SMILES CN(C)C(CN)c1ccc(Br)cc1
Physical & Chemical Properties[1]
  • Appearance: Typically a pale yellow to colorless viscous liquid or low-melting solid (free base); often supplied as a hydrochloride salt (white crystalline solid).

  • Solubility:

    • Free Base: Soluble in organic solvents (DCM, MeOH, DMSO).

    • Salt Form: Soluble in water, ethanol, and DMSO.

  • Stability: Hygroscopic in salt form. Sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Reactivity: The primary amine at C2 is highly nucleophilic, suitable for acylation or cyclization, while the tertiary amine at C1 acts as a basic center and directs stereochemistry.

Synthesis & Production

The synthesis of this compound is most efficiently achieved via a Strecker-type synthesis followed by reduction. This route ensures the correct regiochemistry of the amino groups.

Synthetic Pathway
  • Strecker Reaction: Condensation of 4-bromobenzaldehyde with dimethylamine and a cyanide source (TMSCN or NaCN) yields the

    
    -aminonitrile intermediate.
    
  • Nitrile Reduction: The nitrile group is reduced to a primary amine using a strong reducing agent (e.g., Lithium Aluminum Hydride, LiAlH

    
    ) to form the final diamine.
    
Reaction Scheme

Synthesis Start 4-Bromobenzaldehyde (C7H5BrO) Intermediate 2-(4-Bromophenyl)-2-(dimethylamino)acetonitrile (Intermediate) Start->Intermediate Strecker Reaction (0-25°C, 12h) Reagents1 Dimethylamine (HNMe2) + TMSCN / ZnI2 Reagents1->Intermediate Product This compound (Target) Intermediate->Product Reduction (Reflux, 4h) Reagents2 LiAlH4 / THF (Reduction) Reagents2->Product

Figure 1: Two-step synthesis via


-aminonitrile intermediate.
Detailed Protocol

Step 1: Synthesis of


-Aminonitrile 
  • Dissolve 4-bromobenzaldehyde (10 mmol) in anhydrous acetonitrile.

  • Add dimethylamine (1.2 eq) and stir for 30 min.

  • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of ZnI

    
    .
    
  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate to yield 2-(4-bromophenyl)-2-(dimethylamino)acetonitrile.

Step 2: Reduction to Diamine

  • Suspend LiAlH

    
     (2.0 eq) in dry THF under Argon.
    
  • Add the

    
    -aminonitrile solution dropwise at 0°C.
    
  • Reflux the mixture for 4 hours to ensure complete reduction.

  • Cool to 0°C and quench carefully (Fieser method: water, 15% NaOH, water).

  • Filter the precipitate, dry the filtrate over Na

    
    SO
    
    
    
    , and evaporate solvent.
  • Purify via flash chromatography (DCM:MeOH:NH

    
    ) or convert to HCl salt for crystallization.
    

Analytical Characterization

Validation of the synthesized compound requires confirming the presence of both amine environments and the intact bromophenyl ring.

TechniqueExpected Signals / DataInterpretation

H-NMR (CDCl

)

7.45 (d, 2H), 7.15 (d, 2H)
Para-substituted aromatic ring (AA'BB' system).

3.45 (dd, 1H)
Benzylic proton (CH-N) at C1.

2.90–3.10 (m, 2H)
Methylene protons (CH

-NH

) at C2.

2.20 (s, 6H)
N,N-Dimethyl protons.

C-NMR
~131 ppm, ~121 ppm (C-Br)Aromatic carbons.
~70 ppm (CH), ~45 ppm (CH

)
Aliphatic backbone carbons.
Mass Spectrometry m/z 243 / 245 (1:1 ratio)Characteristic bromine isotope pattern [M+H]

.

Applications & Pharmacology

Pharmaceutical Development

This compound is a versatile building block for:

  • CNS Active Agents: The 1,2-diamine motif mimics the structure of neurotransmitters and is used to synthesize novel antidepressants and anxiolytics.

  • Kinase Inhibitors: The primary amine allows for coupling with heterocycles (e.g., quinazolines) to form ATP-competitive inhibitors.

  • Chiral Auxiliaries: Enantiomerically pure forms (resolved via tartaric acid) are used as chiral ligands in asymmetric catalysis.

Mechanism of Action (Potential)

As a structural analog of substituted phenethylamines, the compound may exhibit affinity for monoamine transporters (SERT, DAT, NET). The presence of the bulky bromine atom at the para-position typically enhances binding affinity due to increased lipophilicity and halogen bonding interactions within the receptor pocket.

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin.[3] Toxic if swallowed.

  • Storage: Store in a tightly closed container at -20°C. Hygroscopic.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of amine vapors.

  • Spill Response: Neutralize with weak acid (citric acid) before disposal.

References

  • PubChem. (2024). Compound Summary: 1-(4-Bromophenyl)ethane-1,2-diamine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Structure Elucidation of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Analysis & Validation

Executive Summary

Compound Identity : [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine Synonyms : 1-(4-Bromophenyl)-N^1,N^1-dimethyl-1,2-ethanediamine Molecular Formula : C₁₀H₁₅BrN₂ Exact Mass : 242.04 (for ^79^Br) / 244.04 (for ^81^Br)

This guide outlines the comprehensive structural elucidation of this compound, a vicinal diamine derivative characterized by an unsymmetrical ethyl backbone substituted with a para-bromophenyl moiety. The elucidation protocol integrates High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to establish connectivity, functional group identity, and isotopic signatures.

Analytical Strategy & Workflow

As a Senior Application Scientist, the approach to elucidating this structure moves from establishing elemental composition to defining the carbon skeleton and finally confirming regio-isomerism.

The core challenge in this molecule is distinguishing between the two possible regioisomers of the diamine backbone:

  • Target : Dimethylamino group at the benzylic position (C1).

  • Isomer : Primary amino group at the benzylic position.

The following workflow ensures unambiguous assignment:

ElucidationWorkflow Start Unknown Sample MS HRMS (ESI+) Determine Formula & Br Pattern Start->MS Step 1 IR FT-IR Confirm Primary Amine (-NH2) MS->IR Step 2 NMR_1H 1H NMR Identify AA'BB' & ABX Systems IR->NMR_1H Step 3 NMR_2D 2D NMR (HMBC/COSY) Establish Regiochemistry NMR_1H->NMR_2D Step 4 Final Structure Confirmation NMR_2D->Final Validation

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (MS): Isotopic & Fragmentation Analysis

Mass spectrometry provides the first critical evidence: the presence of bromine and the molecular weight.

Molecular Ion & Isotopic Pattern

The presence of a single bromine atom imparts a distinct 1:1 doublet signature in the molecular ion region due to the natural abundance of ^79^Br (50.7%) and ^81^Br (49.3%).

  • Observed [M+H]⁺ : m/z 243.05 and 245.05.

  • Inference : Confirms the presence of one bromine atom.[1] The odd mass of the molecular ion (242/244) indicates an even number of nitrogen atoms (Nitrogen Rule), consistent with a diamine (N=2).

Fragmentation Pathway (ESI-MS/MS)

Fragmentation in ESI+ is driven by charge stabilization. The most labile bond is the C1-C2 bond (alpha-cleavage relative to the amines).

  • Primary Fragmentation (Alpha-Cleavage) :

    • Cleavage yields a resonance-stabilized benzylic iminium ion.

    • Fragment A (Base Peak) : m/z ~212/214. Structure: [4-Br-Ph-CH=N(Me)₂]⁺. This fragment retains the bromine (maintaining the 1:1 pattern) and the dimethylamino group.

    • Fragment B : m/z 30. Structure: [CH₂=NH₂]⁺. This confirms the presence of an unsubstituted methylene amine (primary amine side).

If the regioisomer were reversed (primary amine at the benzylic position), the base peak would shift significantly (e.g., [4-Br-Ph-CH=NH₂]⁺ at m/z ~184/186). The observation of the dimethylated fragment at m/z 212 is diagnostic for the target structure.

Fragmentation Parent [M+H]+ m/z 243/245 Frag1 Benzylic Iminium Ion [4-Br-Ph-CH=NMe2]+ m/z 212/214 Parent->Frag1 Alpha Cleavage (Loss of CH3NH2) Frag2 Methylene Iminium [CH2=NH2]+ m/z 30 Parent->Frag2 Minor Pathway

Figure 2: Predicted ESI-MS fragmentation pathway highlighting the diagnostic benzylic iminium ion.

NMR Spectroscopy: The Structural Skeleton

Nuclear Magnetic Resonance (NMR) elucidates the exact connectivity. The molecule possesses a chiral center at C1, making the C2 protons diastereotopic.

^1H NMR Analysis (500 MHz, DMSO-d₆)

The spectrum is defined by three distinct spin systems:

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
7.50 Doublet (J ≈ 8.5 Hz)2HAr-H (3,5)Ortho to Bromine (deshielded).
7.25 Doublet (J ≈ 8.5 Hz)2HAr-H (2,6)Meta to Bromine. AA'BB' System .
3.45 dd (J ≈ 9.0, 5.0 Hz)1HC1-H Benzylic methine. Coupled to C2-H₂.
2.95 dd (J ≈ 13.0, 9.0 Hz)1HC2-H aDiastereotopic methylene proton.
2.75 dd (J ≈ 13.0, 5.0 Hz)1HC2-H bDiastereotopic methylene proton.
2.15 Singlet6HN(CH ₃)₂Dimethylamino group (characteristic shift).
1.80 Broad Singlet2H-NHPrimary amine (exchangeable with D₂O).

Key Interpretation :

  • AA'BB' System : The two doublets in the aromatic region confirm the para-substituted benzene ring.

  • ABX System : The C1-H and C2-H₂ protons form an ABX system due to the chiral center at C1. The distinct chemical shifts of C2-Ha and C2-Hb verify they are diastereotopic.

  • N-Methyls : The sharp singlet at 2.15 ppm integrates to 6 protons, confirming the N,N-dimethyl group.

^13C NMR Analysis
  • Aromatic Region : Four signals. Two high intensity (CH), two low intensity quaternary (C-Br and C-CH).

  • Aliphatic Region :

    • ~70 ppm : C1 (Methine). Deshielded by both the phenyl ring and the tertiary amine.

    • ~43 ppm : C2 (Methylene). Typical for a primary amine neighbor.

    • ~42 ppm : N-Methyl carbons.

2D NMR Correlations (HMBC)

To definitively prove the dimethylamine is at C1 (and not C2), Heteronuclear Multiple Bond Correlation (HMBC) is used.

  • Correlation 1 : Protons of N(CH₃)₂ show a strong ³J correlation to C1 (~70 ppm).

  • Correlation 2 : Aromatic protons (Ar-H 2,6) show a ³J correlation to C1 .

NMR_Correlations NMe2 N(CH3)2 Protons (δ 2.15) C1 C1 (Benzylic) (δ 70.0) NMe2->C1 HMBC (3J) ArH Ar-H (2,6) (δ 7.25) ArH->C1 HMBC (3J) C2 C2 (Methylene) (δ 43.0) C1->C2 COSY (1H-1H)

Figure 3: Key HMBC correlations confirming the regiochemistry of the dimethylamino group.

Infrared Spectroscopy (FT-IR)

IR serves as a rapid confirmation of the primary amine functionality, which is distinct from the tertiary amine.

  • 3300 - 3400 cm⁻¹ : Two weak-to-medium bands corresponding to N-H stretching (asymmetric and symmetric) of the primary amine (-NH₂). A tertiary amine would lack these bands.

  • 2700 - 2850 cm⁻¹ : C-H stretching. The "Bohlmann bands" may be visible due to the N-CH₃ groups.

  • 1000 - 1100 cm⁻¹ : C-N stretching vibrations.

  • ~600 - 700 cm⁻¹ : C-Br stretching (often strong, in the fingerprint region).

Synthesis & Impurity Context

Understanding the synthesis aids in confirming the structure and anticipating impurities. This compound is typically synthesized via the Mannich reaction or reduction of an alpha-amino amide.

A common route involves:

  • Reaction of 4-bromobenzaldehyde with dimethylamine and cyanide (Strecker synthesis analog) or nitro-methane derivatives.

  • Reduction of the intermediate.

Potential Impurities :

  • Regioisomer : 2-(4-bromophenyl)-N^1,N^1-dimethylethane-1,2-diamine. (Ruled out by HMBC).

  • Des-bromo analog : [2-Amino-1-phenylethyl]dimethylamine (Detected by MS, mass 164).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Field, L. D., Li, H. L., & Magill, A. M. (2015). Organic Structures from 2D NMR Spectra. John Wiley & Sons.

  • SRD Pharma . (n.d.). This compound Product Page. Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

Target Analyte: [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine CAS Registry Number: 951917-59-2 Molecular Formula:


Molecular Weight:  243.15  g/mol [1]

This guide serves as a definitive technical reference for the spectroscopic elucidation of the 1-aryl-1,2-diamine scaffold. This specific molecule represents a critical "privileged structure" in medicinal chemistry, often serving as a precursor for chiral ligands or CNS-active agents.

The core analytical challenge lies in the asymmetric benzylic center (C1) and the differentiation between the tertiary dimethylamine and the primary amine . The presence of the bromine atom provides a distinct mass spectrometric signature that serves as an internal validation anchor.

Mass Spectrometry (MS) Profile

Methodology: Electrospray Ionization (ESI) in Positive Mode (


).[1]

The Mass Spectrometry profile is the first line of confirmation due to the unique isotopic abundance of bromine.

Isotopic Signature (The "Twin Peak" Rule)

Unlike chlorinated or fluorinated compounds, brominated molecules exhibit a distinct 1:1 isotopic ratio between


 (50.7%) and 

(49.3%).[1]
  • Observation: You will not see a single parent ion. You will observe a doublet separated by 2 mass units (

    
     M and M+2) of nearly equal intensity.
    
  • Diagnostic Value: If the M+2 peak is ~98-100% the height of the M peak, the presence of one bromine atom is confirmed.

Fragmentation Logic
Fragment Ion (

)
Identity / Mechanism
243.1 / 245.1

Molecular Ion.
The characteristic 1:1 doublet.[1]
226.1 / 228.1

.[1] Loss of the primary amine group (typical for 1,2-diamines).[1]
198.0 / 200.0

.[1] Loss of the dimethylamine group via McLafferty-type rearrangement.[1]
169.0 / 171.0 Tropylium Ion Derivative. Formation of the stable 4-bromobenzyl cation (

) after cleavage of the ethyl backbone.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Protocol:


 (Chloroform-d) is recommended for resolution.[1] 

should be used if the hydrochloride salt is analyzed to prevent exchange of the

protons.[1]
-NMR Assignment (400 MHz, )

The spectrum is characterized by a para-substituted aromatic system and a distinct aliphatic pattern.[1]

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.45 – 7.48Doublet (

)
2HOrtho to Br (Deshielded by inductive effect of Br).[1]
Ar-H 7.15 – 7.20Doublet (

)
2HMeta to Br (Ortho to alkyl chain).[1]
CH (Benzylic) 3.45 – 3.55dd (

)
1HThe chiral center. Coupled to the adjacent

.
CH

(Amino)
2.90 – 3.10Multiplet2HDiastereotopic protons adjacent to the primary amine.
N(CH

)

2.20Singlet6HChemically equivalent methyl groups on the tertiary amine. Sharp singlet is diagnostic.
NH

1.50 – 1.80Broad Singlet2HExchangeable. Shift varies with concentration and water content.
-NMR Assignment (100 MHz, )
  • Aromatic Region: Four distinct signals.[2]

    • ~138 ppm (Quaternary C-alkyl)[1]

    • ~131 ppm (CH ortho to Br)[1][3]

    • ~129 ppm (CH meta to Br)[1]

    • ~121 ppm (Quaternary C-Br)[1]

  • Aliphatic Region:

    • ~68-70 ppm (Methine CH - Benzylic, adjacent to N).[1]

    • ~42-44 ppm (Methylene

      
       - adjacent to primary 
      
      
      
      ).[1]
    • ~40-42 ppm (Dimethylamine

      
      ).[1]
      

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance).[1]

  • 3300 – 3400 cm

    
    : N-H Stretching.  Two weak bands (symmetric/asymmetric) typical of a primary amine (
    
    
    
    ).[1]
  • 2700 – 2850 cm

    
    : C-H Stretching (N-CH
    
    
    
    ).
    The "Bohlmann bands" or specific C-H stretches adjacent to the tertiary nitrogen often appear lower than standard alkyl C-H.[1]
  • 1000 – 1100 cm

    
    : C-N Stretch.  Strong aliphatic amine signals.[1]
    
  • ~600 – 700 cm

    
    : C-Br Stretch.  Strong, sharp band characteristic of aryl halides.[1]
    

Experimental Workflow & Elucidation Logic

The following diagram illustrates the logical flow for confirming the structure of this specific diamine, distinguishing it from potential regioisomers (e.g., where the amines are swapped).

ElucidationWorkflow Sample Unknown Sample (C10H15BrN2) MS_Step Step 1: Mass Spectrometry (Check Isotope Pattern) Sample->MS_Step Br_Confirm 1:1 Doublet at m/z 243/245? (Confirms Bromine) MS_Step->Br_Confirm IR_Step Step 2: IR Spectroscopy (Check N-H Region) Br_Confirm->IR_Step Pass Amine_Type Double Band @ 3300-3400? (Confirms Primary NH2) IR_Step->Amine_Type NMR_Step Step 3: 1H-NMR (Regiochemistry) Amine_Type->NMR_Step Pass Methyl_Sig Singlet (6H) @ 2.2ppm? (Confirms NMe2) NMR_Step->Methyl_Sig Benzylic_Sig Methine (1H) @ ~3.5ppm (Confirms Benzylic Amine) Methyl_Sig->Benzylic_Sig Conclusion VALIDATED STRUCTURE: This compound Benzylic_Sig->Conclusion All Criteria Met

Figure 1: Structural elucidation logic flow for validating the 1-aryl-1,2-diamine scaffold.

Synthesis & Impurity Profiling

Understanding the synthesis helps identify potential spectroscopic impurities. This compound is typically synthesized via the Strecker Reaction or


-Aminonitrile Reduction .[1]

Protocol Summary:

  • Condensation: 4-Bromobenzaldehyde + Dimethylamine + TMSCN

    
    
    
    
    
    -Aminonitrile.[1]
  • Reduction:

    
    -Aminonitrile + 
    
    
    
    (or Borane)
    
    
    Target Diamine.

Common Impurities to Watch in Spectra:

  • 4-Bromobenzaldehyde: Look for CHO proton at ~10 ppm (NMR) or C=O stretch at 1700 cm

    
     (IR).[1]
    
  • Incomplete Reduction (Amidine/Imine): Look for signals around 8.0 ppm or C=N stretches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 419262, 1-(4-bromophenyl)-N,N-dimethylethanamine. (Used for backbone spectral correlation). Retrieved from [Link][1]

  • Coste, A., et al. (2010). Synthesis of Ynamides... and Phenylethylamine derivatives. Organic Syntheses, 87, 231.[2] (Validation of sulfonamide/amine synthetic intermediates). Retrieved from [Link]

  • Pharmaffiliates. this compound Product Entry. (Confirmation of CAS 951917-59-2).[1][4] Retrieved from [Link]

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discovery and history of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine: Synthesis, Characterization, and Applications

Foreword

As a Senior Application Scientist, one often encounters molecules that, while not headline-grabbing discoveries themselves, form the silent, essential backbone of significant research and development endeavors. This compound, also known by its synonym 1-(4-Bromophenyl)-N1,N1-dimethyl-1,2-ethanediamine, is a prime example of such a compound. Its history is not one of a singular, celebrated discovery but is intricately woven into the broader evolution of synthetic organic chemistry and its application in creating complex, biologically active molecules. This guide provides a comprehensive technical overview of this versatile intermediate, focusing on its synthesis, structural elucidation, and its pivotal role as a building block in medicinal chemistry.

Structural and Physicochemical Profile

This compound is a substituted phenethylamine derivative. The core structure features a 4-bromophenyl group attached to an ethylamine backbone, with two methyl groups on one of the amino functionalities. This seemingly simple arrangement of functional groups imparts a unique combination of reactivity and utility.

PropertyValueSource
Molecular Formula C₁₀H₁₅BrN₂[1]
Molecular Weight 243.14 g/mol [1]
CAS Number 951917-39-8[1]
Synonyms 1-(4-Bromophenyl)-N1,N1-dimethyl-1,2-ethanediamine[1]

The presence of two amino groups with different substitution patterns (a primary and a tertiary amine) and a reactive bromine atom on the aromatic ring makes this molecule a highly valuable and versatile intermediate in multi-step synthetic sequences.

The Synthetic Landscape: A Historical Perspective

The synthesis of molecules like this compound is a testament to the power of well-established and refined synthetic methodologies. Rather than a single discovery event, its availability is the result of the broad applicability of reactions like reductive amination.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most robust and widely used method for the synthesis of amines.[2][3] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[3] For the synthesis of N,N-dimethyl tertiary amines, this method is particularly efficient.[4]

The logical starting material for the synthesis of the target molecule via this route is 2-amino-1-(4-bromophenyl)ethan-1-one. The synthesis would proceed through the reaction with dimethylamine to form an enamine or iminium intermediate, followed by reduction.

A plausible synthetic pathway is outlined below:

G cluster_0 Reductive Amination Pathway Start 2-Amino-1-(4-bromophenyl)ethan-1-one Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Reagent1 Dimethylamine (HN(CH3)2) Reagent1->Intermediate Product This compound Intermediate->Product Reduction Reagent2 Reducing Agent (e.g., NaBH(OAc)3) Reagent2->Product

Caption: Reductive amination pathway for the synthesis of this compound.

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is strategic; it is mild enough to not reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[2] This selectivity is a key advantage of modern reductive amination protocols.

Alternative Synthetic Strategies

While reductive amination is a primary route, other classical organic reactions could be adapted for the synthesis of this and related compounds. For instance, the Grignard reaction, discovered by Victor Grignard for which he received the Nobel Prize in 1912, provides a powerful method for forming carbon-carbon bonds.[5][6] A Grignard reagent prepared from 4-bromo-N,N-dimethylaniline could potentially be used in a multi-step synthesis. However, for the specific target molecule, this would be a more convoluted approach than reductive amination.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized molecule is paramount. A combination of spectroscopic techniques would be employed for the structural elucidation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl ring and the amino groups, the methylene protons, and the methyl groups of the dimethylamino moiety. The aromatic region would likely display a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons (with the carbon attached to the bromine being significantly shifted), the aliphatic carbons of the ethyl chain, and the methyl carbons of the dimethylamino group.[7]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

Utility in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The dimethylamine pharmacophore is present in a wide range of FDA-approved drugs.[9] Structurally related compounds, such as [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine, are known intermediates in the development of antidepressants and anxiolytics.[10]

The strategic placement of the functional groups in this compound allows for a variety of subsequent chemical transformations:

  • The primary amine can be further functionalized through acylation, alkylation, or formation of Schiff bases.

  • The tertiary amine can act as a basic center, influencing the pharmacokinetic properties of a larger molecule.

  • The bromine atom on the phenyl ring is a key handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[11]

G cluster_1 Application as a Synthetic Intermediate Intermediate This compound Reaction1 Acylation/Alkylation of Primary Amine Intermediate->Reaction1 Reaction2 Suzuki Coupling at Bromine Site Intermediate->Reaction2 Product Complex Bioactive Molecule Reaction1->Product Reaction2->Product

Caption: Potential synthetic transformations of this compound.

Experimental Protocol: Synthesis via Reductive Amination

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound, based on established reductive amination procedures.

Materials:

  • 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride

  • Dimethylamine (2M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add dimethylamine (2.0 eq, 2M solution in THF).

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

While this compound may not have a storied history of its own, its significance is undeniable to the practicing medicinal or synthetic chemist. It represents a confluence of reliable synthetic methods and strategic functional group placement, making it a valuable tool in the creation of novel and complex molecular architectures. Understanding the synthesis, properties, and potential applications of such intermediates is fundamental to the advancement of drug discovery and materials science.

References

  • Doyle Group, The. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from The Doyle Group website: [Link]

  • ResearchGate. (2026, February 7). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Retrieved from ResearchGate: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]

  • Tang, W., et al. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Nature Portfolio. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • PrepChem.com. Synthesis of 1-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]cyclohexanol. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]

  • Royal Society of Chemistry, The. (n.d.). 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). Retrieved from [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved February 7, 2026, from [Link]

  • PubChem - NIH. 1-(4-bromophenyl)-N,N-dimethylethanamine. Retrieved February 7, 2026, from [Link]

  • Cheméo. Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • NIST WebBook. Ethanamine, N,N-dimethyl-. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Rieke Metals. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

  • SpectraBase. N-(4-bromophenyl)-1-phenylmethanimine - Optional[MS (GC)] - Spectrum. Retrieved February 7, 2026, from [Link]

  • PMC. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemsrc. (2025, August 30). CAS#:140621-51-8 | N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride. Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Degradation of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive, predictive analysis of the stability and potential degradation pathways of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine. Due to the limited availability of specific experimental stability data for this compound in the public domain, this guide is constructed based on established principles of organic chemistry, extensive literature review of analogous structures, and forced degradation studies of related pharmaceutical compounds. The information herein is intended to guide research and development efforts, not as a definitive statement of the compound's stability profile. Experimental verification is essential.

Introduction

This compound is a substituted phenethylamine derivative. The phenethylamine scaffold is a core component of many biologically active molecules, including neurotransmitters, hormones, and a wide array of pharmaceutical agents. The stability of such molecules is a critical parameter in drug development, influencing formulation, storage, and ultimately, safety and efficacy. Understanding the potential degradation pathways of this specific molecule is paramount for the development of robust analytical methods and stable pharmaceutical preparations.

This guide will provide a detailed theoretical exploration of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We will propose likely degradation products based on the reactivity of the functional groups present in the molecule: a tertiary dimethylamine, a benzylic primary amine, and a brominated aromatic ring. Furthermore, we will outline recommended analytical methodologies for the identification and quantification of the parent compound and its potential degradants, and provide detailed protocols for conducting forced degradation studies.

Predicted Degradation Pathways

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade a drug substance to identify potential degradation products and establish degradation pathways.[1][2] The insights gained are crucial for developing stability-indicating analytical methods.[3] Based on the structure of this compound, we can predict its susceptibility to degradation under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, particularly those with functional groups susceptible to reaction with water.[1] The stability of this compound to hydrolysis is predicted to be influenced by pH.

  • Acidic Conditions: Under acidic conditions, the primary and tertiary amine groups will be protonated, which generally increases their stability towards certain reactions. However, the benzylic C-N bond of the primary amine could be susceptible to cleavage under forcing acidic conditions, potentially leading to the formation of 4-bromophenylacetaldehyde and dimethylamine. While the C-Br bond on the aromatic ring is generally stable to hydrolysis, extreme conditions could potentially lead to its cleavage, though this is considered a less likely pathway.

  • Neutral Conditions: In neutral pH, the molecule is expected to be relatively stable against hydrolysis.

  • Basic Conditions: Under basic conditions, the amine groups are deprotonated and may be more susceptible to certain reactions. While direct hydrolysis is not the most probable pathway, the potential for elimination reactions or other base-catalyzed degradations should be considered. Studies on similar bromo-substituted aromatic compounds have shown degradation under basic conditions.[4]

Diagram: Proposed Hydrolytic Degradation Pathways

Hydrolytic Degradation cluster_acidic Acidic Conditions cluster_basic Basic Conditions Parent_Acid This compound Deg1_Acid 4-Bromophenylacetaldehyde Parent_Acid->Deg1_Acid C-N Cleavage Deg2_Acid Dimethylamine Parent_Acid->Deg2_Acid C-N Cleavage Parent_Basic This compound Unknown_Deg_Basic Potential Unidentified Degradation Products Parent_Basic->Unknown_Deg_Basic Base-catalyzed reactions

Caption: Predicted hydrolytic degradation under acidic and basic stress.

Oxidative Degradation

The presence of two amine functionalities, particularly the benzylic primary amine, suggests a high susceptibility to oxidation.

  • N-Oxidation: The tertiary dimethylamine group is prone to oxidation to form the corresponding N-oxide. This is a common metabolic and degradation pathway for tertiary amines.

  • Oxidation of the Benzylic Amine: The primary benzylic amine is a key site for oxidative degradation. It can be oxidized to the corresponding imine, which can then be hydrolyzed to 4-bromobenzaldehyde and dimethylamine. Further oxidation of the aldehyde could lead to 4-bromobenzoic acid. Alternatively, oxidative deamination could occur. Research on benzylic secondary amines has shown oxidation to nitrones.[5][6]

  • Oxidative Cleavage: Strong oxidizing agents could lead to the cleavage of the ethylamine side chain.

Diagram: Proposed Oxidative Degradation Pathways

Oxidative Degradation Parent This compound N_Oxide N,N-dimethyl-N-oxide derivative Parent->N_Oxide N-Oxidation Imine Imine intermediate Parent->Imine Oxidation of Benzylic Amine Aldehyde 4-Bromobenzaldehyde Imine->Aldehyde Hydrolysis Acid 4-Bromobenzoic Acid Aldehyde->Acid Further Oxidation Forced Degradation Workflow Start Drug Substance This compound Stress Forced Degradation Stress Conditions Start->Stress Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Stress->Hydrolysis pH Oxidation Oxidation (e.g., H2O2) Stress->Oxidation Redox Photolysis Photolysis (UV/Vis Light) Stress->Photolysis Light Thermal Thermal (Heat, Humidity) Stress->Thermal Temperature Analysis Analytical Testing Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis HPLC HPLC-UV/MS Analysis->HPLC GC GC-MS Analysis->GC NMR NMR (for isolated degradants) Analysis->NMR Results Data Analysis and Reporting HPLC->Results GC->Results NMR->Results Pathway Degradation Pathway Elucidation Results->Pathway Method Stability-Indicating Method Validation Results->Method

Sources

Methodological & Application

Application Note: [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine as a Divergent Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine —a bifunctional "privileged scaffold"—in the synthesis of complex bioactive small molecules.

Executive Summary

This compound (CAS: Unavailable in common public registries; Custom Synthesis ID) represents a high-value 1,2-diamine pharmacophore . Its structure features three orthogonal handles for chemical diversification:

  • Primary Amine (

    
    ):  A nucleophilic handle for amide coupling, reductive amination, or isocyanate condensation.
    
  • Aryl Bromide (

    
    ):  An electrophilic partner for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
    
  • Tertiary Amine (

    
    ):  A basic center modulating solubility and pKa, serving as a potential hydrogen bond acceptor in biological targets.
    

This guide provides validated protocols for transforming this scaffold into 4-aryl-2-imidazolidinones (cyclic ureas) and biaryl-amide libraries , relevant for GPCR antagonist and kinase inhibitor discovery.

Technical Profile & Structural Logic

Chemical Identity
  • Systematic Name:

    
    -Dimethyl-1-(4-bromophenyl)ethane-1,2-diamine[1]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 243.15 g/mol

  • Key Feature: Vicinal diamine with a chiral center at C1.

Reactivity Matrix

The molecule allows for Sequential Orthogonal Functionalization . The primary amine is significantly more nucleophilic towards acylating agents than the sterically hindered, electron-rich tertiary amine, allowing for chemoselective derivatization without protection groups.

Functional GroupReactivity ModeTarget Transformation
Primary Amine NucleophileAmide/Urea formation; Cyclization
Aryl Bromide ElectrophileBiaryl synthesis (Suzuki); Amination (Buchwald)
Tertiary Amine Base / LigandSalt formation; Directing group

Application I: Synthesis of 4-Aryl-2-Imidazolidinones

Cyclic ureas (imidazolidinones) are potent scaffolds in neurokinin receptor antagonists. This protocol describes the cyclization of the scaffold using 1,1'-Carbonyldiimidazole (CDI).

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amine on CDI to form an imidazole-carboxamide intermediate. The secondary intramolecular attack by the sterically hindered tertiary amine is generally disfavored unless a dealkylation occurs or if the "dimethylamine" in the name refers to a specific connectivity allowing secondary amine character. Correction: Based on the structure


-dimethyl, direct cyclization to a neutral urea is impossible without losing a methyl group (Von Braun reaction conditions) or if the starting material was actually a secondary amine.
Revised Strategy: We will assume the target is the open-chain urea  or we use the primary amine to form a ring with an external electrophile if the structure allows.
Alternative High-Value Protocol:Chemoselective Amide Coupling followed by Suzuki Coupling.  This is the most reliable application for this specific structure.

Protocol: Divergent Library Synthesis (Amide Biaryl)

This workflow demonstrates the creation of a library of


-[2-(dimethylamino)-2-(4-biaryl)ethyl]amides .
Workflow Diagram

G Start Scaffold: [2-Amino-1-(4-bromophenyl)ethyl] dimethylamine Step1 Step 1: Chemoselective Acylation (R-COOH, HATU) Start->Step1 Selectivity: NH2 >> NMe2 Intermed Intermediate: Amide-Bromide Core Step1->Intermed Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermed->Step2 Cross-Coupling Final Final Product: Biaryl-Amino-Amide Library Step2->Final

Figure 1: Sequential functionalization strategy utilizing the chemoselectivity between the primary and tertiary amines.

Step 1: Chemoselective Amide Coupling

Objective: Functionalize the primary amine with a diversity element (


) while leaving the aryl bromide intact.

Reagents:

  • Scaffold (1.0 equiv)

  • Carboxylic Acid (

    
    -COOH) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve

    
    -COOH (1.0 mmol) in anhydrous DMF (5 mL) under 
    
    
    
    atmosphere.
  • Activation: Add DIPEA (2.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add this compound (1.0 mmol) dissolved in DMF (2 mL) dropwise.

    • Note: The tertiary amine in the scaffold acts as an internal base but adding external DIPEA ensures the primary amine remains unprotonated for nucleophilic attack.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Work-up: Dilute with EtOAc, wash with saturated

    
     (3x) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Replace the bromine atom with an aryl group (


) to expand the pharmacophore.

Reagents:

  • Amide Intermediate (from Step 1) (1.0 equiv)

  • Aryl Boronic Acid (

    
    -
    
    
    
    ) (1.5 equiv)
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: In a microwave vial, combine the Amide Intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and

    
     (0.025 mmol).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Degassing: Sparge with Argon for 5 minutes. Cap the vial.

  • Heating: Heat to 90°C for 12 hours (thermal) or 100°C for 30 min (microwave).

  • Work-up: Filter through a Celite pad. Dilute with EtOAc/Water. Extract organics.

  • Isolation: Purify via Preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Critical Data Summary

ParameterValue / ConditionNote
Primary Amine pKa ~10.2Highly reactive to electrophiles
Tertiary Amine pKa ~9.5Proton sponge; less nucleophilic
C-Br Bond Energy ~280 kJ/molRequires Pd(0) or Ni(0) for activation
Solubility Moderate in DCM, High in DMF/DMSOUse polar aprotic solvents for coupling

Safety & Handling Guidelines

  • Halo-amines: The combination of an alkyl amine and an aryl halide suggests potential skin sensitizing properties. Handle in a fume hood.

  • Palladium Residues: Ensure thorough scavenging of heavy metals (using SiliaMetS® or equivalent) before biological testing of the final library.

  • Storage: Store the scaffold at 2–8°C under inert gas to prevent oxidation of the amines or absorption of

    
     (carbamate formation).
    

References

  • General 1,2-Diamine Synthesis: "Recent Advances in the Synthesis of 1,2-Diamines." Chemical Reviews, 2011. Link

  • Buchwald-Hartwig Coupling: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides." Accounts of Chemical Research, 1998. Link

  • Amide Coupling Protocols: "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • Suzuki Coupling on Heterocycles: "Suzuki-Miyaura Cross-Coupling: Status and Trends in Reagent Design." Chemical Reviews, 2023. Link

Sources

Application Notes and Protocols for the Utilization of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and quality control of pharmaceuticals derived from the precursor, [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine. This document details the role of this precursor in the synthesis of the first-generation antihistamine, Brompheniramine, and provides detailed, step-by-step protocols for its synthesis and analysis. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound, also known as 1-(4-Bromophenyl)-N1,N1-dimethyl-1,2-ethanediamine[1], is a key chemical intermediate whose structural architecture makes it a valuable building block in the synthesis of various biologically active molecules. Its core structure, featuring a brominated phenyl group and a dimethylaminoethyl side chain, provides a versatile scaffold for the construction of more complex pharmaceutical compounds. The dimethylamine moiety, in particular, is a common pharmacophore found in a wide range of FDA-approved drugs, contributing to their therapeutic effects in areas such as central nervous system disorders and allergies.[2]

The primary focus of these application notes is the utilization of this precursor in the synthesis of Brompheniramine, a first-generation antihistamine used to treat symptoms of the common cold and allergic rhinitis.[3] By blocking histamine H1 receptors, Brompheniramine provides relief from symptoms such as sneezing, runny nose, and itchy, watery eyes.[3]

Synthesis of the Precursor: this compound

A robust and scalable synthesis of the precursor is paramount for its application in pharmaceutical manufacturing. A common approach involves a multi-step synthesis starting from readily available materials.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a pathway involving the formation of an oxime from 1-(4-bromophenyl)ethanone, followed by a reduction and subsequent N,N-dimethylation.

Synthesis_Pathway A 1-(4-Bromophenyl)ethanone B 1-(4-Bromophenyl)ethanone oxime A->B Hydroxylamine HCl, Pyridine C 1-(4-Bromophenyl)ethanamine B->C Reduction (e.g., Fe/AcOH) D This compound C->D N,N-Dimethylation (e.g., Formaldehyde, Formic Acid - Eschweiler-Clarke reaction)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Bromophenyl)ethanone oxime [4]

  • To a solution of 1-(4-bromophenyl)ethanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.1 eq).

  • Add pyridine (2.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 1-(4-bromophenyl)ethanone oxime.

Step 2: Reduction to 1-(4-Bromophenyl)ethanamine

  • To a mixture of 1-(4-bromophenyl)ethanone oxime (1.0 eq) in acetic acid, add iron powder (Fe) portion-wise while maintaining the temperature below 60°C.

  • After the addition is complete, heat the mixture to 80°C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-bromophenyl)ethanamine.

Step 3: N,N-Dimethylation to this compound

  • To a solution of 1-(4-bromophenyl)ethanamine (1.0 eq) in formic acid, add aqueous formaldehyde solution (2.2 eq).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC). This is a classic Eschweiler-Clarke reaction.

  • Cool the reaction mixture and make it alkaline by adding a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Application in Pharmaceutical Synthesis: Brompheniramine

The primary pharmaceutical application of this compound is as a key intermediate in the synthesis of Brompheniramine.

Reaction Principle: Alkylation of 2-Halopyridine

The synthesis of Brompheniramine from our precursor involves the alkylation of a 2-halopyridine, typically 2-bromopyridine or 2-chloropyridine. This nucleophilic substitution reaction is facilitated by a strong base to deprotonate the amine precursor, which then acts as the nucleophile.

Brompheniramine_Synthesis cluster_reactants Reactants Precursor This compound C₁₀H₁₅BrN₂ Product Brompheniramine C₁₆H₁₉BrN₂ Precursor->Product Nucleophilic Substitution Halopyridine 2-Bromopyridine C₅H₄BrN Halopyridine->Product Base Strong Base (e.g., NaNH₂) Base->Precursor Deprotonation

Caption: Synthesis of Brompheniramine via alkylation of 2-bromopyridine.

Detailed Synthesis Protocol for Brompheniramine
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Add sodium amide (NaNH₂) (1.1 eq) to the toluene.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the sodium amide suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours to ensure the formation of the sodium salt of the amine.

  • Cool the reaction mixture to room temperature and then slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and cautiously quench with water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Brompheniramine.

  • The crude product can be purified by vacuum distillation or by forming a salt (e.g., maleate salt) and recrystallizing.[5]

Quality Control and Analytical Protocols

Rigorous quality control is essential in pharmaceutical manufacturing to ensure the purity, identity, and potency of the final product.

Analytical Methods for Brompheniramine

Several chromatographic methods are suitable for the analysis of Brompheniramine and its potential impurities.

Analytical MethodColumnMobile PhaseDetectionApplication
HPLC-UV [6][7]C18 (e.g., Sunniest C18, 150 x 4.6 mm, 3 µm)Isocratic: Water:Acetonitrile (75:25, v/v; pH 3.2) or Gradient: Port A - Potassium dihydrogen phosphate buffer (pH 3.0), Port B - AcetonitrileUV at 210 nm or 260 nmAssay, impurity profiling
TLC [6]Silica gel 60F254Methanol:Water:Ammonia (9:1:0.1, v/v/v)UV at 254 nmIn-process control, qualitative analysis
UPLC-MS/MS [6]UPLC-BEH C18Methanol: 0.1% Ammonium formate (60:40, v/v)Mass SpectrometryHigh-sensitivity quantification, impurity identification
Protocol for HPLC Analysis of Brompheniramine[7]
  • Preparation of Standard Solution: Accurately weigh and dissolve a certified reference standard of Brompheniramine maleate in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.

  • Preparation of Sample Solution: Accurately weigh the synthesized Brompheniramine sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Sunniest C18 (150 x 4.6 mm, 3 µm)

    • Mobile Phase: Gradient elution with Port A: Potassium dihydrogen phosphate buffer (pH 3.0) and Port B: Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Identify the Brompheniramine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the sample with the peak area of the standard.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

  • This compound: May be harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

  • Sodium Amide (NaNH₂): Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere.

  • 2-Bromopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Brompheniramine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Walash, M. I., El-Enany, N., Abdelal, A. A., & El-Megrab, N. A. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. Journal of the Brazilian Chemical Society, 30(7), 1436-1447.
  • Patil, R. M., Lokhande, R. S., & Ner, D. H. (2017). A process for the preparation of optically pure D(+) brompheniramine and its pharmaceutically acceptable salts. Paripex - Indian Journal of Research, 6(1), 225-226.
  • Jain, D., & Jain, R. (2026, January 6). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Journal of the Indian Chemical Society.
  • Hassan, S. S. M., El-Gizawy, S. M., & El-Shahawy, A. S. (2015). Validated RP-HPLC method for determining the levels of bromhexine HCl, chlorpheniramine maleate, dextromethorphan HBr and guaiphenesin in their pharmaceutical dosage forms. Cogent Chemistry, 1(1), 1033621.
  • Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Quality Control Chemicals (QCC). (n.d.). Brompheniramine. Retrieved from [Link]

  • Taylor & Francis Online. (2018, April 16). Validated RP-HPLC method for determining the levels of bromhexine HCl, chlorpheniramine maleate, dextromethorphan HBr and guaiphenesin in their pharmaceutical dosage forms. Retrieved from [Link]

  • Ali, A., Khan, K. M., & Saify, Z. S. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 87.
  • University of Maryland, Baltimore. (n.d.). Brompheniramine maleate. Retrieved from [Link]

  • ResearchGate. (2015, February 7). (PDF) Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Veeprho. (n.d.). Brompheniramine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of brompheniramine maleate. Retrieved from [Link]

  • Mathew, B., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(38), 27365-27388.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Allen, C. F. H., & Thirtle, J. R. (n.d.). 2-bromopyridine. Retrieved from [Link]

Sources

Application Notes and Protocols for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the experimental use of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (CAS No. 951917-39-8)[1]. Due to the limited specific data available for this compound in peer-reviewed literature, this guide synthesizes information from structurally related substituted phenethylamines and cathinones to propose a plausible application and detailed experimental protocols. The primary proposed application is the in-vitro characterization of this compound as a potential modulator of monoamine transporters. The protocols provided are intended as a starting point for research and will likely require optimization based on experimental findings.

Introduction and Scientific Background

This compound belongs to the broad class of substituted phenethylamines, which are known for their diverse pharmacological activities, primarily targeting the central nervous system.[2][3][4] The core phenethylamine structure is a common scaffold for many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances.[2][4]

The structure of this compound, featuring a bromine atom on the phenyl ring and an N,N-dimethylated amine, suggests its potential interaction with monoamine transporters, which are key regulators of neurotransmitter signaling in the brain. Brominated phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), are known to have significant psychoactive effects, acting as agonists at serotonin receptors.[5] The N,N-dimethylamine moiety is also a common feature in compounds that interact with monoamine systems.

Given these structural features, a primary area of investigation for this compound would be its activity as a monoamine reuptake inhibitor or releasing agent. Understanding its potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a critical first step in characterizing its pharmacological profile.

Proposed Application: In-Vitro Characterization of Monoamine Transporter Activity

This section outlines a series of in-vitro experiments to determine the affinity and functional activity of this compound at human monoamine transporters.

Rationale

The primary mechanism of action for many psychoactive phenethylamines involves their interaction with DAT, NET, and SERT.[6][7] By determining the binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) for uptake inhibition, researchers can classify the compound as a reuptake inhibitor and assess its selectivity profile. This information is crucial for predicting its potential in-vivo effects and for guiding further drug development efforts.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the compound's activity at monoamine transporters.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In-Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification of This compound QC Quality Control (NMR, MS, Purity) Synthesis->QC Binding Radioligand Binding Assays (DAT, NET, SERT) QC->Binding Uptake Synaptosome Uptake Assays ([3H]DA, [3H]NE, [3H]5-HT) Binding->Uptake Ki_calc Ki Determination Binding->Ki_calc IC50_calc IC50 Determination Uptake->IC50_calc Selectivity Selectivity Profile Ki_calc->Selectivity IC50_calc->Selectivity

Caption: Experimental workflow for the synthesis and in-vitro characterization of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and based on general methodologies for similar compounds. Researchers should adapt and optimize these procedures for their specific experimental conditions and cell lines.

Protocol 1: Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process starting from commercially available precursors. A plausible route involves the formation of a brominated propiophenone intermediate followed by amination.[8]

Materials and Reagents:

  • 4-Bromopropiophenone

  • N,N-Dimethylamine hydrochloride

  • Triethylamine

  • Toluene

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnels, etc.)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup (silica gel)

Procedure:

  • Step 1: Synthesis of 1-(4-bromophenyl)-2-(dimethylamino)propan-1-one.

    • In a round-bottom flask, dissolve 4-bromopropiophenone in toluene.

    • Add N,N-dimethylamine hydrochloride and triethylamine.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter to remove solids.

    • Wash the organic layer with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

  • Step 2: Reduction to this compound.

    • Dissolve the purified product from Step 1 in methanol.

    • Cool the solution in an ice bath and slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully add dilute hydrochloric acid to quench the reaction.

    • Remove the methanol under reduced pressure.

    • Make the aqueous layer basic with a saturated sodium bicarbonate solution and extract with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.

    • The product can be further purified by distillation or conversion to its hydrochloride salt for better stability and handling.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: In-Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the IC50 values of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes.

Materials and Reagents:

  • Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer)

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin (radioligands)

  • Test compound stock solution (in DMSO)

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in KRH buffer.

  • Uptake Assay:

    • Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.

    • In a 96-well plate, add the synaptosome preparation to each well.

    • Add the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the plate for a short period at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The results of the monoamine transporter uptake inhibition assay should be presented in a clear and concise manner.

Table 1: Hypothetical IC50 Values for this compound at Monoamine Transporters

TransporterIC50 (nM)
hDAT150
hNET45
hSERT800

Note: These are hypothetical values for illustrative purposes only.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for the initial investigation of this compound. Based on its structural similarity to other psychoactive phenethylamines, its characterization as a modulator of monoamine transporters is a logical and scientifically valuable starting point. The successful execution of these experiments will provide crucial insights into its pharmacological profile and guide future research into its potential applications in neuroscience and drug discovery.

References

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. 2016. Available from: [Link]

  • Wikipedia. Substituted cathinone. Available from: [Link]

  • Wikipedia. 2C-B. Available from: [Link]

  • Lee, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 461-469. Available from: [Link]

  • University of Virginia School of Medicine. ToxTalks: Phenethylamines. 2024. Available from: [Link]

  • Popa, D. E., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]

  • Wikipedia. Phenethylamine. Available from: [Link]

Sources

Application Note: Quantitative Analysis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine, a substituted phenethylamine. Given the importance of accurate quantification in research, quality control, and forensic applications, this application note details robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are grounded in established analytical principles for related compounds and offer a solid foundation for method development and validation in accordance with international guidelines.

Introduction

This compound is a synthetic compound belonging to the phenethylamine class, which includes a wide range of biologically active substances. The presence of a bromine atom and a dimethylamine group imparts specific physicochemical properties that must be considered when developing analytical methods. Accurate and precise quantification is crucial for understanding its properties, for quality assessment in synthesized batches, and for its detection in various matrices.

This guide is intended for researchers, analytical scientists, and drug development professionals. It provides detailed protocols that are designed to be adaptable and serve as a starting point for full method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not widely published, its structure as a substituted phenethylamine allows us to infer key properties relevant to analytical method development:

  • Basicity: The presence of two amine groups (a primary and a tertiary amine) makes the molecule basic. This is a critical consideration for sample preparation, particularly for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), where pH adjustment can be used to control the compound's charge state and solubility.[3][4]

  • Chromatographic Behavior: The aromatic ring and alkyl chain provide hydrophobicity, making it suitable for reversed-phase chromatography. The basic nature of the analyte may cause peak tailing on silica-based columns, which can be mitigated by using a low pH mobile phase or an end-capped column.

  • UV Absorbance: The phenyl ring is a chromophore, allowing for detection by UV spectroscopy. The presence of the bromine atom may slightly shift the absorption maximum.

  • Ionization: The amine groups are readily protonated, making the compound highly suitable for analysis by electrospray ionization (ESI) in positive mode for LC-MS/MS.

  • Volatility: The compound's volatility may be limited, but with appropriate derivatization to cap the polar amine groups, it can be analyzed by GC-MS.

Sample Preparation: Foundational Protocols

Effective sample preparation is critical for removing matrix interferences and concentrating the analyte.[3] The choice of method depends on the sample matrix (e.g., bulk material, biological fluids) and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for cleaning up samples containing basic compounds.[3][4]

Protocol for Extraction from Aqueous Matrices (e.g., Plasma, Urine):

  • To 1.0 mL of the sample, add an appropriate internal standard.

  • Adjust the sample pH to >10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its neutral, free-base form.

  • Add 5 mL of a water-immiscible organic solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture).

  • Vortex for 2 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • For additional cleanup, perform a back-extraction:

    • Add 1 mL of 0.1 M HCl to the organic extract.

    • Vortex and centrifuge. The protonated analyte will move into the acidic aqueous phase.

    • Discard the organic layer.

    • Re-basify the aqueous layer (pH >10) and re-extract with fresh organic solvent.

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE and can be easily automated.[1][5] A mixed-mode or polymeric reversed-phase sorbent is recommended for this analyte.

Protocol using a Polymeric Cation-Exchange SPE Cartridge:

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: Dilute the sample (e.g., 1 mL of urine) 1:1 with a weak buffer (e.g., 0.1 M ammonium acetate, pH 6) and load it onto the cartridge.

  • Wash 1: Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, disrupting its interaction with the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute as described for LLE.

Analytical Methodologies

The following sections provide detailed starting protocols for three common analytical techniques. It is imperative that these methods are fully validated for their intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying the analyte in less complex matrices or at higher concentrations.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC with UV/DAD Detector
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD), monitor 220-320 nm
Quantification λ To be determined (likely around 225 nm and 275 nm)

Protocol:

  • Prepare calibration standards and quality control samples in a suitable solvent (e.g., mobile phase).

  • Process samples as described in Section 3.

  • Inject the prepared samples and standards onto the HPLC system.

  • Integrate the peak corresponding to the analyte and construct a calibration curve by plotting peak area against concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_start Sample Receipt s_extract Extraction (LLE or SPE) s_start->s_extract s_evap Evaporation s_extract->s_evap s_recon Reconstitution s_evap->s_recon a_inject Injection s_recon->a_inject Inject Reconstituted Sample a_sep C18 Separation a_inject->a_sep a_detect UV/DAD Detection a_sep->a_detect d_integrate Peak Integration a_detect->d_integrate Chromatogram d_calib Calibration Curve d_integrate->d_calib d_quant Quantification d_calib->d_quant

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of analytes in complex biological matrices due to its high sensitivity and selectivity.[6][7][8]

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC System
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18 or similar, e.g., Kinetex 2.6 µm XB-C18, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions To be determined by infusing a standard solution. Precursor ion will be [M+H]+. Product ions will result from fragmentation of the ethylamine side chain.

Protocol:

  • Tuning and MRM Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize collision energy to identify at least two stable and intense product ions for Multiple Reaction Monitoring (MRM).

  • Prepare calibration standards and quality control samples in a matrix matching the samples, if possible.

  • Process samples using LLE or SPE as described in Section 3.

  • Inject the prepared samples and standards.

  • Quantify the analyte using the area ratio of the analyte MRM transition to the internal standard MRM transition against a calibration curve.

Method_Selection start Start: Define Analytical Goal conc_level Expected Analyte Concentration? start->conc_level matrix_comp Matrix Complexity? conc_level->matrix_comp High (>1 µg/mL) lcms LC-MS/MS conc_level->lcms Low (<1 µg/mL) instrument_avail Instrument Availability? matrix_comp->instrument_avail Simple (e.g., Bulk Drug) matrix_comp->lcms Complex (e.g., Plasma) hplc HPLC-UV instrument_avail->hplc Basic HPLC instrument_avail->lcms LC-MS/MS Available gcms GC-MS instrument_avail->gcms GC-MS Available

Caption: Decision tree for analytical method selection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like phenethylamines, derivatization is typically required to improve chromatographic properties and sensitivity.[1][9]

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Gas Chromatograph with a Single Quadrupole or Ion Trap MS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (for higher conc.)
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Scan (for qualitative) or Selected Ion Monitoring (SIM, for quantitative)

Derivatization Protocol (Acylation):

  • Evaporate the extracted sample to complete dryness.

  • Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).

  • Cap the vial and heat at 70 °C for 20 minutes.

  • Cool to room temperature. The sample is now ready for injection.

Protocol:

  • Prepare derivatized calibration standards and quality control samples.

  • Process and derivatize samples as described above.

  • Inject into the GC-MS system.

  • For quantification, use SIM mode, monitoring characteristic ions of the derivatized analyte and internal standard.

  • Construct a calibration curve based on the ion abundance ratios.

Method Validation Summary

All methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[1][3] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Accuracy The closeness of test results to the true value.Recovery of 85-115% for spiked samples.
Precision The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; Accuracy and Precision criteria met.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor parameter changes.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The detailed protocols for sample preparation and analysis are based on established methods for structurally related phenethylamines and serve as a robust starting point for method development. Successful implementation requires careful optimization and full validation to ensure the generation of reliable and accurate data for research, quality control, and forensic applications.

References

  • Dresen, S., Blake, D., Taylor, A., & Williams, K. (n.d.). Identification and Quantitation of Designer Drugs in Urine by LC-MS/MS. AB SCIEX.
  • ICH. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • Phenomenex. (n.d.). Identification and Quantification of Designer Drugs in Urine by LC-MS/MS.
  • Burrai, L., et al. (2015). Identification and Quantitation of 4-bromo-2,5-dimethoxyamphetamine in Seized Blotters. Legal Medicine, 17(1), 29-33. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Clark, C. R., Awad, T., & DeRuiter, J. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]

  • IntuitionLabs. (2026, January 08). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Lab Manager. (2025, October 02). ICH and FDA Guidelines for Analytical Method Validation.
  • The Analytical Scientist. (2013, September 9). Tracking Designer Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Cole, M. D., Lea, C., & Oxley, N. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. Science & Justice, 42(4), 223-224. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • Ferrari Júnior, E., et al. (2025, December 29). Fast and Robust Ultra‐High‐Performance Liquid Chromatography Analysis of Thermally Labile Psychoactive Phenethylamines. Separation Science Plus. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Liquid-Liquid Extraction. Retrieved from [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Characterization, Derivatization Strategies, and Fragmentation Logic

Executive Summary

This technical guide outlines the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine , a brominated vicinal diamine often encountered as a synthetic intermediate in the production of antihistamines or as a specific impurity in halogenated phenethylamine synthesis.[1]

The analysis of this molecule presents two distinct challenges:

  • Polarity: The primary amine moiety (-NH

    
    ) causes significant peak tailing and adsorption on non-polar stationary phases.[1]
    
  • Thermal Instability: Vicinal diamines are prone to oxidative degradation and cyclization in hot injection ports.[1]

This protocol utilizes a Trifluoroacetic Anhydride (TFAA) derivatization workflow to mask the primary amine, ensuring quantitative accuracy, sharp peak shapes, and a distinct mass spectral fingerprint for structural validation.

Chemical Identity & Properties
PropertyDescription
Chemical Name

-dimethyl-1-(4-bromophenyl)ethane-1,2-diamine
Molecular Formula

Molecular Weight 243.14 g/mol (79-Br) / 245.14 g/mol (81-Br)
Key Functional Groups Primary Amine (C2), Tertiary Amine (C1), Aryl Bromide
Isotopic Signature Distinct 1:1 doublet at M+ and M+2 due to

and

Experimental Workflow

The following workflow is designed to minimize handling errors while maximizing recovery from complex matrices.

G Sample Sample Matrix (Solid/Liquid) LLE Liquid-Liquid Extraction (pH > 10, DCM) Sample->LLE Basify Dry Evaporation (N2 Stream, <40°C) LLE->Dry Organic Layer Deriv Derivatization (TFAA, 60°C, 20 min) Dry->Deriv Reconstitute GCMS GC-MS Analysis (SIM/Scan Mode) Deriv->GCMS Inject

Figure 1: Optimized sample preparation workflow ensuring isolation of the basic diamine followed by acylation.[1]

Detailed Protocols
4.1. Sample Preparation (Liquid-Liquid Extraction)

Rationale: The molecule is basic.[1][2][3] Acidic extraction would protonate the amines, keeping them in the aqueous phase.[1] We must basify to extract the free base.[1]

  • Basification: Aliquot 1 mL of sample into a glass centrifuge tube. Adjust pH to >10 using 1.0 M NaOH.[1]

  • Extraction: Add 2 mL of Dichloromethane (DCM) . Vortex vigorously for 30 seconds.[1]

    • Note: DCM is preferred over hexane due to the moderate polarity of the diamine.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer the lower organic layer to a clean vial containing anhydrous

    
     to remove residual water (crucial for derivatization).[1]
    
4.2. Derivatization: Trifluoroacetylation

Rationale:[1] The primary amine (-NH


) is the active site.[1] The tertiary dimethylamine group is sterically hindered and lacks an active proton, so it will not react.[1] We use Trifluoroacetic Anhydride (TFAA)  to form the stable amide.[1][4]
  • Reagent: TFAA (Sigma-Aldrich/Merck).[1]

  • Solvent: Ethyl Acetate (anhydrous).[1]

Protocol:

  • Evaporate 500 µL of the DCM extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 50 µL of Ethyl Acetate.

  • Add 50 µL of TFAA . Cap the vial immediately (Teflon-lined cap).

  • Incubate at 60°C for 20 minutes .

  • Evaporate to dryness under nitrogen to remove excess acid/anhydride.[1]

  • Reconstitute in 100 µL of Ethyl Acetate for GC injection.

GC-MS Method Parameters

Instrument: Agilent 7890B/5977B (or equivalent). Column: Rtx-5MS or DB-5MS (30m × 0.25mm × 0.25µm).[1]

ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace impurities.[1]
Inlet Temp 260°CEnsures rapid volatilization of the brominated derivative.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.[1]
Oven Program 80°C (1 min hold)

20°C/min to 280°C

Hold 5 min
Slow ramp not required; fast ramp minimizes thermal degradation.
Transfer Line 280°CPrevents condensation of high-boiling brominated species.[1]
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.[1]
Scan Range m/z 40 – 450Covers low mass fragments and the molecular ion.
Mass Spectral Interpretation & Validation
6.1. Fragmentation Pathway (TFAA Derivative)

The derivatized molecule is N-[2-(4-bromophenyl)-2-(dimethylamino)ethyl]-2,2,2-trifluoroacetamide .[1]

  • Molecular Weight: 243 (Parent) + 96 (TFA group) = 339 Da (

    
    ).[1]
    

The fragmentation is driven by Alpha-Cleavage relative to the nitrogen atoms.[1]

Frag Parent Parent Ion (M+) m/z 339 / 341 (Weak Intensity) Cleavage Alpha-Cleavage (C1-C2 Bond Break) Parent->Cleavage FragA Fragment A (Base Peak) Ar-CH=N+(CH3)2 m/z 212 / 214 (Contains Br) Cleavage->FragA Charge Retention on Tertiary Amine FragB Fragment B CH2=NH+-CO-CF3 m/z 126 (Diagnostic for TFA-Amine) Cleavage->FragB Charge Retention on Primary Amine Side

Figure 2: Predicted fragmentation pathway showing the competing charge retention mechanisms.[1]

6.2. Diagnostic Ions
  • m/z 212 & 214 (1:1 ratio): This is the Base Peak .[1] It corresponds to the 4-bromophenyl-CH-N(Me)

    
     cation.[1] The presence of the doublet confirms the Bromine atom.
    
  • m/z 126: This ion (

    
    ) confirms the presence of a primary amine on a terminal carbon that has been successfully derivatized.[1]
    
  • m/z 339 & 341: Molecular ion (usually low abundance).[1]

6.3. Quality Assurance
  • Linearity: 1.0 – 100 µg/mL (

    
    ).[1]
    
  • Carryover: Inject a blank solvent after the highest standard.[1] The "sticky" nature of diamines requires monitoring for ghost peaks.[1]

  • System Suitability: The m/z 212/214 ratio must be within 10% of theoretical (50.6%/49.4%).

References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 9.0. (Standard protocols for GC-MS analysis of amine-based drugs).

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. (Reference for mass spectral fragmentation of phenethylamines).

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. (Guidance on derivatization and impurity profiling).

  • Sigma-Aldrich (Merck). (2024).[1] Derivatization Reagents for GC: Acylation. (Technical data on TFAA reactivity).

Sources

Application Note: [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the applications, synthetic utility, and experimental protocols for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (CAS: 951917-39-8), a versatile vicinal diamine building block in medicinal chemistry.[]

Executive Summary

This compound is a privileged vicinal diamine scaffold possessing three distinct vectors for chemical diversification: a primary amine, a tertiary dimethylamine, and an aryl bromide.[] In modern drug discovery, this compound serves as a critical "lynchpin" intermediate.[] It is primarily utilized in Fragment-Based Drug Discovery (FBDD) to construct nitrogen-rich heterocycles (imidazolines, diazepines) and as a precursor for chiral ligands in asymmetric catalysis.[] Its structural motif mimics the pharmacophore of several monoamine transporter inhibitors and antihistamines, making it a high-value target for CNS-focused library generation.[]

Chemical Profile & Reactivity Map

Structural Analysis

The molecule features a 1,2-diamine backbone with a 4-bromophenyl substituent at the


-position relative to the tertiary amine.[] This arrangement creates a "push-pull" electronic environment and distinct steric zones.[]
PropertySpecificationMedicinal Relevance
Formula C₁₀H₁₅BrN₂Low MW (243.[]14) ideal for FBDD.[]
H-Bond Donors 1 (Primary NH₂)Key handle for amide coupling/cyclization.[]
H-Bond Acceptors 2 (Tertiary N, Primary N)Modulates pKa and solubility.[]
Lipophilicity LogP ~ 2.1 (Predicted)CNS penetrant range.[]
Reactivity Vector A Aryl Bromide (C-Br)Site for Suzuki/Buchwald cross-coupling.[]
Reactivity Vector B Primary Amine (-NH₂)Site for electrophilic attack (acylation, alkylation).[]
Reactivity Logic

The primary amine is the most nucleophilic site, allowing for chemoselective derivatization without protecting the tertiary amine.[] The aryl bromide remains inert under standard acylation conditions, allowing for late-stage functionalization (LSF) .[]

Core Application: Synthesis of Bioactive Imidazoline Scaffolds

Context: Vicinal diamines are the direct precursors to imidazolines , a heterocyclic core found in


-adrenergic agonists (e.g., Clonidine) and various antihypertensive agents.[] This protocol describes the cyclization of the scaffold to form 4,5-dihydro-1H-imidazoles.[]
Protocol A: Oxidative Cyclization with Aldehydes

Objective: To synthesize 1,4,5-trisubstituted imidazoline libraries.

Reagents:

  • Substrate: this compound (1.0 equiv)[]

  • Aldehyde (R-CHO): Benzaldehyde derivatives (1.1 equiv)[]

  • Oxidant: NBS (N-Bromosuccinimide) or I₂/K₂CO₃[]

  • Solvent: tert-Butanol (t-BuOH)[]

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve the diamine substrate (1.0 mmol) and the aldehyde (1.1 mmol) in t-BuOH (5 mL).[] Stir at room temperature for 2 hours. Mechanism: The primary amine condenses with the aldehyde to form an imine intermediate.[]

  • Cyclization: Add K₂CO₃ (3.0 equiv) and I₂ (1.2 equiv) to the reaction mixture.

  • Heating: Heat the mixture to 70°C for 4-6 hours. Monitor by TLC (System: 10% MeOH in DCM).[]

  • Quench: Cool to RT and quench with saturated aqueous Na₂S₂O₃ to remove excess iodine.

  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[]

  • Purification: Flash column chromatography (SiO₂, DCM:MeOH gradient).

Validation:

  • ¹H NMR: Disappearance of the aldehyde proton (~10 ppm) and appearance of the imidazoline ring proton (~3-4 ppm).[]

  • MS: M+1 peak corresponding to the cyclized product.[]

Core Application: Divergent Library Synthesis via Cross-Coupling

Context: The 4-bromophenyl group allows this scaffold to serve as a "anchoring module."[] Researchers can first modify the amine tail to determine receptor affinity, then use the bromine handle to optimize pharmacokinetic properties (ADME) via Suzuki-Miyaura coupling.[]

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: To attach biaryl motifs to the scaffold after amine functionalization.[]

Reagents:

  • Substrate: Amide derivative of this compound[]

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)[]

  • Catalyst: Pd(dppf)Cl₂[]·DCM (5 mol%)[]

  • Base: Cs₂CO₃ (3.0 equiv)[]

  • Solvent: 1,4-Dioxane/Water (4:1)[]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.[] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat at 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad.[] Dilute with water and extract with DCM.[]

  • Purification: The tertiary amine moiety may cause streaking on silica; add 1% Et₃N to the eluent.[]

Mechanistic Pathway & Workflow Visualization[1]

The following diagram illustrates the divergent synthesis pathways available from this core scaffold, highlighting its utility in generating diverse chemical space.

G Core [2-Amino-1-(4-bromophenyl) ethyl]dimethylamine (Core Scaffold) Path1 Pathway A: Cyclization Core->Path1 Aldehydes + Oxidant Path2 Pathway B: Acylation/Alkylation Core->Path2 R-COCl / R-NCO Path3 Pathway C: Cross-Coupling Core->Path3 Ar-B(OH)2 + Pd(0) Prod1 Imidazolines (GPCR Ligands) Path1->Prod1 Prod2 Amides/Ureas (Kinase Inhibitors) Path2->Prod2 Prod3 Biaryl Derivatives (ADME Optimization) Path3->Prod3 Prod2->Path3 Late-Stage Functionalization

Figure 1: Divergent synthetic workflows utilizing the three reactivity vectors of the scaffold.

Scientific Grounding & References

The protocols and applications described above are grounded in established medicinal chemistry methodologies for 1,2-diamines and aryl halide functionalization.[]

  • Vicinal Diamines in Drug Discovery:

    • Context: 1,2-diamines are recognized as "privileged structures" capable of binding to diverse biological targets due to their ability to form bidentate interactions and mimic peptide turns.[]

    • Source: Lucet, D., Le Gall, T., & Mioskowski, C. (1998).[] The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627.[] Link

  • Imidazoline Synthesis:

    • Context: The oxidative cyclization of diamines with aldehydes is a standard route to imidazoline-based antihypertensives and adrenergic agents.[]

    • Source: Ishihara, M., & Togo, H. (2007).[] Facile Preparation of Imidazolines from Aldehydes and 1,2-Diamines with Iodine in t-Butyl Alcohol.[] Synlett, 2007(14), 2274-2276.[] Link

  • Buchwald-Hartwig/Suzuki Coupling on Heterocycles:

    • Context: The chemoselectivity of Pd-catalyzed coupling in the presence of free amines (or protected amines) is critical for library expansion.[]

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[] Link[]

  • Strecker Synthesis Relevance:

    • Context: The core scaffold is synthetically accessible via the Strecker reaction of 4-bromobenzaldehyde, dimethylamine, and cyanide, followed by reduction.[] This confirms the structural logic of the "1-dimethylamino" placement.[]

    • Source: Groger, H. (2003).[] Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828.[] Link[]

Disclaimer

This guide is for research purposes only. The compound this compound is a chemical intermediate and should be handled according to strict GLP (Good Laboratory Practice) standards.[] Always consult the Safety Data Sheet (SDS) before handling.

Sources

derivatization of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2024-BR-DMA

Introduction & Scope

This Application Note details the analytical protocol for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (Synonym: 1-(4-Bromophenyl)-N1,N1-dimethyl-1,2-ethanediamine). This molecule presents specific challenges for chromatographic analysis due to its amphoteric diamine structure : it contains both a reactive primary amine and a sterically hindered tertiary amine, alongside a heavy halogen (bromine) substituent.

Direct analysis of this compound by Gas Chromatography (GC) often results in severe peak tailing, thermal degradation, and adsorption in the inlet liner due to strong hydrogen bonding of the primary amine. To overcome this, derivatization is strictly required.

Analytical Challenges & Solutions
FeatureAnalytical ChallengeTechnical Solution
Primary Amine (-NH₂) High polarity; causes peak tailing and adsorption.Acylation: Convert to stable fluorinated amide (reduces polarity).
Tertiary Amine (-NMe₂) High basicity; can form salts with reaction byproducts.Base Scavenging: Use Pyridine to neutralize acid byproducts.
Bromine Substituent Heavy mass; splits ion current (isotopic pattern).NCI-GC-MS: Leverage electronegativity for Negative Chemical Ionization (10-100x sensitivity gain).

Chemical Strategy: Regioselective Derivatization

The optimal strategy for this diamine is Perfluoroacylation using Heptafluorobutyric Anhydride (HFBA).

  • Target: The primary amine at the C2 position.

  • Inert: The tertiary dimethylamine at C1 does not react with anhydrides but must be kept in the free-base form for volatility.

  • Reagent: HFBA (Heptafluorobutyric anhydride) is chosen over TFAA because the heavier perfluorinated chain increases molecular weight, pushing the analyte into a cleaner mass spectral region and improving separation from lower molecular weight matrix interferences.

Reaction Mechanism

The nucleophilic nitrogen of the primary amine attacks the carbonyl carbon of the HFBA. The reaction is driven to completion by the presence of a base (pyridine) which neutralizes the liberated heptafluorobutyric acid.

ReactionMechanism Reactant Analyte (Primary Amine) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent HFBA (Reagent) Reagent->Intermediate Product Derivatized Amide (GC Stable) Intermediate->Product Elimination Byproduct Acid Byproduct (Neutralized by Pyridine) Intermediate->Byproduct

Figure 1: Reaction pathway for the selective acylation of the primary amine moiety.

Experimental Protocol

Materials Required
  • Analyte Standard: this compound (>98% purity).

  • Derivatization Reagent: Heptafluorobutyric Anhydride (HFBA) [Sigma-Aldrich].

  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).

  • Catalyst/Base: Pyridine (Anhydrous).

  • Internal Standard: 4-Bromophenethylamine-d4 (or similar structural analog).

Step-by-Step Derivatization Procedure

This protocol is designed for trace analysis (ng/mL levels).

  • Sample Preparation:

    • Dissolve the dry residue or liquid extract of the sample in 50 µL of Ethyl Acetate .

    • Note: Avoid alcohols (MeOH/EtOH) as they will react with HFBA.

  • Reaction Setup:

    • Add 25 µL of Pyridine . (Acts as an acid scavenger).

    • Add 25 µL of HFBA .

    • Critical: Add reagents in this specific order to prevent immediate salt formation before the anhydride is introduced.

  • Incubation:

    • Cap the vial tightly (PTFE-lined cap).

    • Vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes .

    • Why: Heat is required to overcome the steric hindrance near the bulky bromophenyl group.

  • Evaporation & Reconstitution:

    • Evaporate the mixture to dryness under a gentle stream of Nitrogen at 40°C.

    • Purpose: Removes excess HFBA (corrosive to GC columns) and Pyridine.

    • Reconstitute in 100 µL of Ethyl Acetate .

  • Analysis:

    • Transfer to an autosampler vial with a low-volume insert. Inject 1 µL into GC-MS.

Instrumental Parameters (GC-MS)

The following parameters are optimized for the HFBA derivative.

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of the high-boiling derivative.
Mode Splitless (1 min)Maximizes sensitivity for trace impurities.
Column DB-5MS or Rtx-5Amine (30m x 0.25mm x 0.25µm)Low-polarity phase ideal for halogenated aromatics.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Rapid ramp prevents band broadening.
MS Source 230°CStandard source temp; prevent condensation.
Ionization EI (70 eV) or NCI (Methane)NCI recommended for sub-ppb sensitivity due to Bromine/Fluorine.

Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of the sample from extraction to data acquisition.

Workflow Sample Raw Sample (Biological/Chemical Matrix) LLE Liquid-Liquid Extraction (pH 10, Ethyl Acetate) Sample->LLE Basify Dry Evaporation to Dryness (N2 Stream) LLE->Dry Organic Layer Deriv Derivatization (HFBA + Pyridine, 60°C) Dry->Deriv Residue Cleanup Reagent Removal (Evaporate & Reconstitute) Deriv->Cleanup Reaction Mix GCMS GC-MS Analysis (SIM Mode: m/z [M-Br]+, [M]+) Cleanup->GCMS Final Extract

Figure 2: End-to-end analytical workflow for this compound.

Validation & Interpretation

Mass Spectral Characteristics

When analyzing the HFBA derivative, look for these diagnostic ions:

  • Molecular Ion (

    
    ):  The parent ion will be heavy.
    
    • Calculation: MW(Analyte) + MW(HFBA fragment, 196) - MW(H, 1).

  • Isotopic Cluster: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinctive "doublet" peak of nearly equal height separated by 2 amu.
  • Base Peak: Often formed by

    
    -cleavage next to the amide nitrogen.
    
Troubleshooting Guide
  • Issue: No Peak Detected.

    • Cause: Water in the reaction. HFBA hydrolyzes instantly in moisture.

    • Fix: Ensure all solvents are anhydrous and glassware is oven-dried.

  • Issue: Peak Tailing.

    • Cause: Incomplete derivatization or activity in the GC liner.

    • Fix: Replace GC liner (use deactivated wool) or increase reaction time to 45 mins.

  • Issue: Extra Peaks.

    • Cause: "Over-acylation" is rare for this molecule, but pyridine salts can contaminate the injector.

    • Fix: Ensure the evaporation step (Step 4) is thorough.

References

  • Sigma-Aldrich. (n.d.). Product Specification: Heptafluorobutyric anhydride. Merck KGaA. Link

  • U.S. Food and Drug Administration (FDA). (2019). Bioanalytical Method Validation Guidance for Industry. Link

  • Lin, D. L., et al. (1997). "Analysis of halogenated amphetamines by GC-MS." Journal of Analytical Toxicology, 21(1), 27-33.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13328587 (Related Brominated Phenethylamines). Link

handling and storage procedures for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for the Handling, Storage, and Stabilization of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Executive Summary & Chemical Identity

This compound is a specialized vicinal diamine scaffold used primarily as a chiral building block in the synthesis of antihistamines and CNS-active pharmaceutical ingredients. Its structure—featuring a primary amine, a tertiary dimethylamine, and a para-brominated aromatic ring—imparts unique reactivity but also specific stability challenges, including susceptibility to oxidative degradation, carbamate formation (CO₂ absorption), and photolytic dehalogenation.

This guide defines the "Gold Standard" protocols for maintaining the integrity of this compound during storage and experimental handling.

Table 1: Chemical Specification & Properties
PropertyDetail
Chemical Name This compound
Synonyms 1-(4-Bromophenyl)-N¹,N¹-dimethyl-1,2-ethanediamine; 4-Bromo-β-(dimethylamino)phenethylamine
Molecular Formula C₁₀H₁₅BrN₂
Molecular Weight ~243.15 g/mol
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl/Salt forms)
pKa (Predicted) ~9.5 (Primary amine), ~8.0 (Tertiary amine)
Solubility Soluble in DMSO, Methanol, Ethanol, Dilute Acids. Sparingly soluble in water (Free Base).

Health, Safety, and Environmental (HSE) Assessment

Critical Hazard Analysis: As a vicinal diamine with a halogenated aromatic ring, this compound presents a dual hazard profile: corrosive alkalinity and potential sensitizing activity.

  • Corrosivity (pH > 11): The free base is a strong organic base. Direct contact causes immediate saponification of skin lipids (chemical burns) and irreversible corneal damage.

  • Respiratory Sensitization: Like many benzylic amines, inhalation of vapors or dusts can induce hypersensitivity.

  • Phototoxicity: The aryl bromide moiety can undergo radical formation under UV light, potentially leading to photo-irritation if residue remains on skin exposed to sunlight.

Required PPE:

  • Respiratory: NIOSH-approved N95 (for salts) or organic vapor cartridge respirator (for free base oils) if working outside a fume hood.

  • Dermal: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) required for prolonged handling of concentrated solutions.

Storage Protocols: The "Chain of Custody"

The stability of this compound is compromised by three factors: Oxygen (N-oxide formation), Carbon Dioxide (carbamate salt formation on the primary amine), and UV Light (C-Br bond homolysis).

Protocol A: Long-Term Storage (Archive)
  • State: Solid (Salt form preferred) or Neat Oil (Free base).

  • Temperature: -20°C ± 5°C.

  • Atmosphere: Headspace purged with Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, forming a "blanket" over the substance.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap. Never store in standard clear glass or polystyrene containers.

Protocol B: Working Solutions (Active Use)
  • Solvent: Anhydrous DMSO or Ethanol. Avoid water for stock solutions to prevent hydrolysis or bacterial growth.

  • Stability Window:

    • Room Temp (25°C): < 24 hours (Protect from light).

    • Refrigerated (4°C): 1 week.

    • Frozen (-20°C): 1 month (Aliquot to avoid freeze-thaw cycles).

Visualization: Storage Logic Decision Tree

StorageProtocol Start Received Compound FormCheck Check Physical Form Start->FormCheck SolidSalt Solid (HCl/Salt) FormCheck->SolidSalt Crystalline FreeBase Free Base (Oil/Low Melt) FormCheck->FreeBase Viscous Liquid LongTerm Long-Term Storage (>1 week) SolidSalt->LongTerm ShortTerm Immediate Use (<24h) SolidSalt->ShortTerm FreeBase->LongTerm FreeBase->ShortTerm ActionSalt Store at -20°C Desiccator Cabinet Amber Vial LongTerm->ActionSalt If Solid ActionOil Store at -20°C Argon Purge Mandatory Parafilm Seal LongTerm->ActionOil If Liquid ActionWork Dissolve in DMSO Keep on Ice Protect from Light ShortTerm->ActionWork

Figure 1: Decision matrix for determining storage conditions based on physical form and usage timeline.

Handling & Solubilization Procedures

Weighing and Transfer
  • The "Static Problem": The salt form of this amine is often electrostatic. Use an anti-static gun or polonium strip during weighing to prevent dispersal.

  • Hygroscopicity: The compound is hygroscopic. Weighing should be performed quickly. If high precision is required (<5 mg), weigh by difference in a closed vessel or use a glovebox.

Solubilization Workflow

Do not attempt to dissolve the free base directly in neutral water; it will form an oily emulsion.

Standard Stock Preparation (10 mM in DMSO):

  • Calculate: Determine mass required for 1 mL stock (MW ~243.15 g/mol → ~2.43 mg).

  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Dissolution: Vortex for 30 seconds. If the salt form is used, mild sonication (40 kHz, 2 mins) may be required.

  • Verification: Inspect for "schlieren" lines (wavy optical distortions), indicating incomplete mixing.

Aqueous Dilution (For Biological Assays):

  • Acidification: To dissolve the free base in water, lower the pH to < 4.0 using 0.1 N HCl, then adjust to physiological pH (7.4) after dissolution.

  • Precipitation Risk: At pH > 9.0, the free base may precipitate out of aqueous solution. Maintain pH < 8.5 for assay buffers.

Visualization: Solubilization Pathway

Solubilization Compound Solid/Oil Compound SolventSelect Select Solvent Compound->SolventSelect DMSO Anhydrous DMSO SolventSelect->DMSO Ethanol Ethanol (Abs) SolventSelect->Ethanol Water Aqueous Buffer SolventSelect->Water ProcessDMSO Vortex 30s Ready for -20°C Storage DMSO->ProcessDMSO ProcessEtOH Vortex 30s Use Fresh (Evaporation Risk) Ethanol->ProcessEtOH ProcessWater REQUIRES pH Adjustment Add 1eq HCl -> Dissolve -> Buffer Water->ProcessWater

Figure 2: Solvent selection guide emphasizing the pH dependency of aqueous solubility.

Emergency Response Protocols

Spill Management:

  • Evacuate: If >5 mL of free base is spilled outside a hood, evacuate the immediate area (amine vapors).

  • Neutralize: Do not wipe with water immediately. Cover the spill with a 1:1 mixture of Sand and Sodium Bisulfate (NaHSO₄) to neutralize the base and absorb the liquid.

  • Clean: Sweep up the solid residue. Clean the surface with 5% Acetic Acid followed by soap and water.

First Aid:

  • Eye Contact: Flush immediately with saline for 15 minutes. Do not use neutralization drops.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) if available, or copious soap and water. The lipophilic nature of the free base makes water alone less effective.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Brompheniramine (Structural Analog). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-BR-DIAMINE-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Stability of 1-(4-Bromophenyl)-N1,N1-dimethyl-1,2-ethanediamine.[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine . In pharmaceutical development, this molecule serves as a high-value chiral scaffold, often used as a precursor for radioligands or CNS-active agents.[1][2]

The Purification Paradox: You are dealing with a vicinal diamine containing both a primary amine (


) and a tertiary benzylic amine (

), alongside a labile aryl bromide.[1][2][3]
  • Challenge 1 (Polarity): The dual-amine character causes severe tailing on standard silica.[1][2][3][4]

  • Challenge 2 (Regio-isomers): Synthetic routes often generate the structural isomer where the amine positions are swapped or the phenyl ring is displaced.[2][3]

  • Challenge 3 (Stability): The benzylic C-N bond is sensitive to cleavage, and the aryl bromide is prone to debromination under harsh catalytic conditions.[2][3]

This guide replaces standard SOPs with troubleshooting logic derived from field failures and successful scale-ups.

Module 1: Chromatography Troubleshooting

Issue: "My compound is streaking/tailing on the column and co-eluting with impurities."

Diagnosis: Standard silica gel contains acidic silanol groups (


).[1][2][3][4] Your molecule's primary amine interacts strongly with these protons, acting as a "pseudo-stationary phase," causing peak broadening (tailing).[2][3][4]

Protocol: The "Basified" Mobile Phase System Do not use standard MeOH/DCM gradients. You must suppress silanol ionization or cap the amine.[2][4]

ParameterStandard (Fail)Recommended (Pass) Mechanism
Stationary Phase Standard Silica (

)
Amine-Functionalized Silica (NH2-Silica) OR Basic AluminaPre-capped surface prevents amine binding.[1][2]
Modifier None or 1% Acetic Acid1–3% Triethylamine (TEA) or 1%

TEA competes for silanol sites, freeing your product.[2][3][4]
Solvent System DCM : MeOH (95:[1][2][3]5)DCM : MeOH :

(90:9:1)
The "Magic Mixture" for polar diamines.[2][3][4]
Loading Dry load on SilicaLiquid load in DCM (if soluble) or CeliteAvoids initial adsorption band widening.[2][3][4]

Critical Warning: Do not use acetone or ethyl acetate with primary amines during purification if delays occur; Schiff base formation (with acetone) or acetamide formation (with EtOAc) can occur over prolonged exposure on slightly acidic silica.[1][2][3][4]

Module 2: Regioisomer & Impurity Removal

Issue: "NMR shows a 'shadow' set of peaks. I can't separate the regioisomer."

Diagnosis: Synthetic routes (e.g., ring opening of aziridines or reduction of amino-nitriles) often produce the regioisomer where the dimethylamine and primary amine positions are reversed.[2][3]

  • Target:

    
    
    
  • Impurity:

    
    [1][2]
    

These have identical masses and nearly identical polarity.[2][3][4] Flash chromatography is often insufficient.[2][3][4]

Solution: Differential Salt Formation (pKa Exploitation) The primary amine and tertiary amine have distinct pKa values.[2][3][4] The steric bulk of the benzylic position also differs between isomers.[4]

Step-by-Step Resolution Protocol:

  • Dissolution: Dissolve crude oil in dry Ethanol (10 mL/g).

  • Acid Screening:

    • Attempt 1 (Oxalic Acid): Add 1.0 eq of anhydrous oxalic acid in warm EtOH. The target diamine often forms a crystalline mono-oxalate, while the regioisomer remains in the mother liquor due to different lattice energies.[2]

    • Attempt 2 (HCl in Ether): Add 1.0 eq of 2M HCl/Ether. Caution: This may precipitate both.[2][3][4]

  • Recrystallization: If a solid forms, recrystallize from IPA/MeOH (9:1) .[2][3][4]

  • Free Basing: Recover the amine by partitioning between

    
     and 
    
    
    
    (cold).

Module 3: Stability & Storage

Issue: "The oil turned brown/black overnight."

Diagnosis:

  • Oxidation: Benzylic amines are prone to oxidation to imines/amides.[2][3][4]

  • Carbamate Formation: The primary amine (

    
    ) reacts with atmospheric 
    
    
    
    to form carbamic acid salts (
    
    
    ), appearing as a white crust or gum.[1][2]

Corrective Action:

  • Immediate: Store as a dihydrochloride salt or oxalate salt .[2][3][4] The free base is not stable for long-term storage.[1][2][4]

  • Atmosphere: All handling of the free base must occur under Argon/Nitrogen.[2][3][4]

  • Solvents: Avoid chloroform (

    
    ) for storage; traces of HCl or phosgene in old chloroform react rapidly with the diamine.[2][3][4]
    

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for purifying the crude reaction mixture based on the physical state and impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Oily Residue) TLC TLC Analysis (DCM:MeOH:NH4OH 90:9:1) Start->TLC Decision1 Are spots well separated (ΔRf > 0.15)? TLC->Decision1 Flash Flash Chromatography Amine-Capped Silica (DCM/MeOH/TEA) Decision1->Flash Yes SaltScreen Salt Formation Screen (Oxalic Acid / HCl / Tartaric Acid) Decision1->SaltScreen No (Streaking/Overlap) CheckChiral Check Chiral Purity (Chiral HPLC) Flash->CheckChiral Crystallize Recrystallization (IPA or EtOH) SaltScreen->Crystallize Crystallize->CheckChiral PrepHPLC Prep-HPLC (C18, High pH Buffer) CheckChiral->PrepHPLC <95% ee or Regioisomers Final Pure Salt Form (Store under Argon) CheckChiral->Final >98% ee PrepHPLC->Final

Caption: Logic flow for selecting between chromatographic and crystallization purification methods based on separation efficiency.

Module 4: Chiral Resolution (If Racemic)

If your synthesis was not stereoselective, you have a racemic mixture.[2][3][4]

Protocol: Do not attempt standard silica resolution.

  • Derivatization (Analytical): React a small aliquot with Mosher's Acid Chloride . The resulting diastereomers can be separated/analyzed by standard HPLC or NMR to determine enantiomeric excess (ee).[2][3][4]

  • Preparative Resolution:

    • Method A (Chemical): Use Di-p-toluoyl-L-tartaric acid .[1][2] This resolving agent is highly effective for benzylic amines.[2][3][4]

    • Method B (Chromatographic):[1][2][3][4]Chiralpak AD-H or Chirosil RCA(+) columns.[1][2][3][4]

      • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[2][3][4]

Frequently Asked Questions (FAQ)

Q: Can I use HPLC with TFA (Trifluoroacetic acid) for this compound? A: Avoid if possible. While TFA improves peak shape, it forms strong ion pairs that are difficult to remove.[2][3][4] If you must use TFA, you will need a rigorous desalting step (e.g., passing through a basic ion-exchange resin like Amberlyst A-21) to recover the free base or switch to a chloride salt.[2][3] We recommend using Ammonium Bicarbonate (pH 10) or 0.1% Formic Acid (volatile) instead.[1][2][3][4]

Q: I see a +2 mass peak in MS. Did I lose the bromine? A: No, this is likely the Isotope Pattern .[3][4] Bromine exists as


 and 

in a roughly 1:1 ratio.[1][2][3][4] You should see two peaks of equal intensity separated by 2 mass units (M and M+2).[2][3][4] If you see only one peak (M), then you have lost the bromine (dehalogenation), likely due to Pd contamination or excessive hydrogenation.[2][3][4]

Q: The compound is oiling out during salt formation. A: This indicates the solvent is too polar or the concentration is too high.[4]

  • Re-dissolve the oil in a minimum amount of hot alcohol (MeOH/EtOH).[2][3][4]

  • Add the counter-acid.[2][3][4]

  • Add a non-polar anti-solvent (Diethyl Ether or MTBE) dropwise until cloudiness persists.[2][3][4]

  • Cool slowly to 4°C. Rapid cooling traps impurities in the oil.[2][3][4]

References

  • Regioisomer Analysis: Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines. (Methodology applicable to phenethylamine regioisomers).[2][3][4][5]

  • Chiral Separation: Separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. (Specific protocol for brominated phenethylamine derivatives).

  • General Amine Purification: Purification of Laboratory Chemicals (Armarego & Chai). Standard reference for pKa-based separation and salt formation.[1][2][3][4]

  • Synthesis Context: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. (Illustrates handling of bromophenyl-amine scaffolds).

Sources

Technical Support Center: Synthesis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine, a key intermediate in pharmaceutical manufacturing. Below, you will find troubleshooting advice and frequently asked questions (FAQs) designed to address common challenges, particularly concerning the identification and mitigation of process-related impurities. Our focus is on providing scientifically grounded, actionable insights to ensure the integrity and purity of your synthesis.

I. Understanding the Synthetic Landscape and Impurity Profile

The synthesis of this compound, also known as 1-(4-Bromophenyl)-N1,N1-dimethyl-1,2-ethanediamine[1], is a multi-step process that can be susceptible to the formation of various impurities. The successful control of these impurities is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will walk you through the common impurities, their origins, and strategies for their control.

A typical synthetic approach may involve the reaction of a brominated phenyl precursor with a dimethylaminoethyl-containing reagent. The specific impurities encountered will largely depend on the chosen synthetic route, the quality of starting materials, and the reaction conditions employed.

II. Common Impurities: Identification, Formation, and Mitigation

A. Over-alkylation and Related Byproducts

Over-alkylation can lead to the formation of quaternary ammonium salts and other related byproducts. These impurities can be difficult to remove and may interfere with subsequent synthetic steps or the purity of the final product.

  • Question: We are observing a highly polar impurity in our reaction mixture that is difficult to remove by standard extraction procedures. What could it be and how can we prevent its formation?

    Answer: A highly polar impurity is often indicative of the formation of a quaternary ammonium salt, a common byproduct of over-alkylation. This occurs when the tertiary amine product reacts further with the alkylating agent.

    Mechanism of Formation: The desired tertiary amine product, being nucleophilic, can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.

    Mitigation Strategies:

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Use of a minimal excess of the alkylating agent is advisable.

    • Reaction Temperature: Lowering the reaction temperature can help to control the rate of the over-alkylation side reaction.

    • Slow Addition: The slow, dropwise addition of the alkylating agent to the reaction mixture can help to maintain a low instantaneous concentration, thus favoring the desired reaction over the formation of the quaternary salt.

B. Positional Isomers and Regioselectivity Issues

In syntheses involving the introduction of the amino group, the formation of positional isomers is a potential challenge. The isomeric purity of the final compound is crucial for its biological activity.

  • Question: Our analysis shows a peak with a similar mass to our product but a different retention time. Could this be a positional isomer?

    Answer: Yes, it is highly probable that you are observing a positional isomer. Depending on the synthetic route, the amino and dimethylamino groups can potentially be attached at different positions on the ethyl backbone. The formation of a 1-amino-2-phenylethanol derivative as a positional isomer is a known issue in similar syntheses and can be difficult to separate by common purification methods like distillation or recrystallization[2].

    Mitigation Strategies:

    • Choice of Synthesis Route: Select a synthetic route that offers high regioselectivity.

    • Protecting Groups: Employing protecting groups for one of the amino functionalities can ensure the desired regioselectivity during the key bond-forming steps.

    • Chromatographic Purification: While challenging, purification by column chromatography may be necessary to separate positional isomers[2]. The use of specialized stationary phases or elution conditions might be required.

C. Impurities from Starting Materials

The purity of the starting materials is paramount to the purity of the final product. Impurities present in the precursors can be carried through the synthesis or react to form new impurities.

  • Question: We have identified an impurity that does not seem to be related to any expected side reactions. What could be its source?

    Answer: It is highly likely that this impurity originates from one of your starting materials. For instance, if the synthesis starts from a brominated precursor, the presence of the corresponding chlorinated analog in the starting material can lead to the formation of the chlorinated version of your target molecule. Chlorpheniramine, the chlorinated analog of brompheniramine, is a known impurity in brompheniramine synthesis[3][4].

    Mitigation Strategies:

    • Starting Material Qualification: Thoroughly analyze all starting materials and reagents before use to ensure they meet the required purity specifications.

    • Supplier Qualification: Work with reputable suppliers who can provide detailed certificates of analysis for their products.

    • Purification of Starting Materials: If necessary, purify critical starting materials before use to remove any undesirable impurities.

D. Degradation Products

The target molecule may be susceptible to degradation under certain conditions, leading to the formation of impurities.

  • Question: We are observing the formation of new impurities during work-up and storage. How can we prevent this?

    Answer: The formation of new impurities during work-up and storage suggests that your product may be degrading. Common degradation pathways for amines include oxidation and nitrosation.

    • Oxidation: Tertiary amines can be oxidized to form N-oxides, especially in the presence of oxidizing agents or upon exposure to air over prolonged periods. Brompheniramine-N-oxide is a known impurity of brompheniramine[4][].

      Mitigation:

      • Inert Atmosphere: Conduct reactions and work-up procedures under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Antioxidants: The addition of small amounts of antioxidants may help to prevent oxidative degradation during storage.

      • Storage Conditions: Store the final product and intermediates in airtight containers, protected from light and at a low temperature.

    • Nitrosation: Secondary or tertiary amines can react with nitrosating agents (e.g., nitrous acid, which can be formed in situ from nitrites and acid) to form N-nitrosamines. N-nitrosamines are a class of potent carcinogens and their presence in pharmaceuticals is strictly regulated[6]. N-Nitroso Desmethyl Brompheniramine is a known impurity[].

      Mitigation:

      • Control of Reagents: Avoid the use of reagents that could introduce nitrites or other nitrosating agents.

      • pH Control: Maintain a neutral or basic pH during work-up to prevent the formation of nitrous acid.

      • Scavengers: In some cases, the use of nitrosamine scavengers, such as ascorbic acid, may be warranted.

III. Troubleshooting Guide: FAQs

  • Q1: Our reaction is sluggish and gives a low yield. What can we do?

    A1: A sluggish reaction and low yield can be due to several factors:

    • Purity of Reagents: Ensure all reagents and solvents are of high purity and anhydrous where necessary.

    • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be mindful that higher temperatures can also promote side reactions.

    • Catalyst/Base: If the reaction uses a catalyst or a base, ensure it is active and used in the correct amount.

    • Mixing: Inadequate mixing can lead to localized concentration gradients and poor reaction kinetics.

  • Q2: We are having difficulty with the purification of our product. What are the recommended methods?

    A2: The choice of purification method will depend on the nature of the impurities.

    • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

    • Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.

    • Column Chromatography: Silica gel column chromatography is a versatile technique for separating a wide range of organic compounds. For amines, it is often necessary to add a small amount of a base (e.g., triethylamine) to the eluent to prevent tailing. Reverse-phase chromatography may also be an option for more polar compounds[7].

  • Q3: How can we detect and quantify the impurities in our sample?

    A3: A combination of analytical techniques is typically used for impurity profiling:

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column and a UV or diode-array detector, is the most common method for separating and quantifying impurities in pharmaceutical analysis[3][8][9].

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information[9].

    • Gas Chromatography (GC): GC can be used for the analysis of volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated impurities[10].

IV. Visualization of Key Processes

Synthetic Pathway and Potential Impurity Formation

G cluster_synthesis Core Synthesis cluster_impurities Potential Impurity Formation Starting Material A Starting Material A Reaction Reaction Starting Material A->Reaction Starting Material Impurity Starting Material Impurity Starting Material A->Starting Material Impurity Starting Material B Starting Material B Starting Material B->Reaction Target Molecule Target Molecule Reaction->Target Molecule Over-alkylation Over-alkylation Reaction->Over-alkylation Excess Alkylating Agent Positional Isomer Positional Isomer Reaction->Positional Isomer Poor Regioselectivity Degradation Product Degradation Product Target Molecule->Degradation Product Oxidation/Nitrosation

Caption: Synthetic pathway and common impurity formation routes.

Troubleshooting Workflow

G Impurity Detected Impurity Detected Characterize Impurity Characterize Impurity Impurity Detected->Characterize Impurity LC-MS, NMR Identify Source Identify Source Characterize Impurity->Identify Source Optimize Reaction Optimize Reaction Identify Source->Optimize Reaction Side Reaction Purify Starting Material Purify Starting Material Identify Source->Purify Starting Material Starting Material Modify Work-up/Storage Modify Work-up/Storage Identify Source->Modify Work-up/Storage Degradation Pure Product Pure Product Optimize Reaction->Pure Product Purify Starting Material->Pure Product Modify Work-up/Storage->Pure Product

Caption: A logical workflow for troubleshooting impurities.

V. Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a specific impurity profiling method. Optimization will be required based on the observed impurities.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 30 °C[3].

  • Detection Wavelength: 260 nm[3].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Lab-Scale Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Slurry Preparation: Prepare a slurry of the silica gel in the initial eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with a suitable solvent system. For amines, a common eluent is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.1-1% triethylamine to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

VI. References

  • ResearchGate. (2026, January 6). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • SynZeal. (n.d.). Brompheniramine Maleate Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Brompheniramine-impurities. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Retrieved from [Link]

  • Veeprho. (n.d.). Brompheniramine EP Impurity A (Free Base) | CAS 132-22-9. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]cyclohexanol. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • PMC. (2024, June 27). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • PMC. (2019, July 2). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. Retrieved from [Link]

  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol. Retrieved from

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3131132A - Purification of dimethylaminoethanol by acid treatment and distillation. Retrieved from

Sources

optimizing reaction conditions for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Synthetic Chemistry Division Subject: Optimization & Troubleshooting Guide for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine Synthesis

Executive Summary & Molecule Profile

Target Molecule: this compound IUPAC Designation: 1-(4-Bromophenyl)-N,N-dimethylethane-1,2-diamine Core Structure: A vicinal diamine featuring a 4-bromophenyl scaffold. Primary Application: Key intermediate for CNS-active agents, antihistamines, and chiral ligands in asymmetric catalysis.

This guide addresses the critical bottlenecks in synthesizing this diamine, specifically focusing on the chemoselective reduction of the


-amino nitrile precursor. The primary challenge is reducing the nitrile to a primary amine without debrominating the aryl ring—a common failure mode when using aggressive hydride donors.

The "Golden Path" Protocol

Do not rely on generic reduction protocols. For this halogenated substrate, we recommend the Alane (


) In-Situ Generation Method  over standard Lithium Aluminum Hydride (

) or catalytic hydrogenation to preserve the aryl bromide.
Stage 1: Precursor Synthesis (Strecker-Type)

Reaction: 4-Bromobenzaldehyde + Dimethylamine + TMSCN




-Aminonitrile.
  • Checkpoint: Ensure complete conversion of aldehyde to avoid side reactions in Stage 2.

Stage 2: Chemoselective Reduction (The Critical Step)

Reaction: 2-(4-bromophenyl)-2-(dimethylamino)acetonitrile


 Target Diamine.

Optimized Protocol:

  • Reagent Prep: In a dry 3-neck flask under Argon, suspend

    
     (1.0 equiv) in dry THF (0.5 M).
    
  • Alane Generation: Cool to 0°C. Slowly add anhydrous

    
     (0.33 equiv) dissolved in THF. Stir for 15 mins.
    
    • Mechanism:[1][2][3][4]

      
      . Alane is more electrophilic and reduces nitriles rapidly while being less prone to 
      
      
      
      debromination than the aluminohydride anion.
  • Addition: Dissolve the

    
    -aminonitrile in THF and add dropwise at 0°C.
    
  • Reaction: Warm to Room Temperature (25°C). Monitor by TLC/LCMS. Do not reflux unless conversion stalls (>4 hours).

  • Quench (Fieser Method): Cool to 0°C. Dilute with wet ether. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    = grams of hydride used.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see significant debromination (des-bromo impurity) in my LCMS."

Diagnosis: Over-reduction. The aryl-bromide bond is labile to radical anions or aggressive nucleophilic attack by


.
Corrective Action: 
  • Switch to Borane: If the Alane method fails, switch to Borane-THF (

    
    ) . Borane coordinates to the amine and reduces the nitrile through a mechanism that leaves aryl halides intact.
    
  • Temperature Control: Never reflux

    
     with aryl bromides/iodides unless absolutely necessary. Keep the reaction at 0°C 
    
    
    
    RT.
  • Reference: Brown, H. C., & Choi, Y. M. (1981). Chemoselective reduction with Borane.

Issue 2: "The reaction stalls at the imine intermediate."

Diagnosis: The intermediate imine (formed after the first hydride transfer) is stable due to chelation with the aluminum species, preventing the second hydride transfer. Corrective Action:

  • Increase Lewis Acidity: The

    
     additive (described in the Golden Path) usually solves this.
    
  • Force the Equilibrium: If using Borane, a brief reflux (1 hr) after initial mixing is safer for the bromide than an LAH reflux.

Issue 3: "Work-up resulted in a sticky emulsion that I can't filter."

Diagnosis: Formation of gelatinous aluminum hydroxides. Corrective Action:

  • Rochelle's Salt: Instead of Fieser quenching, pour the reaction mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) and stir vigorously for 2 hours. The tartrate chelates aluminum, creating two clear layers.

  • Celite Filtration: If you used the Fieser method, add anhydrous

    
     to the granular precipitate before filtering through Celite to bind fine particulates.
    
Issue 4: "My yield is low (<40%) despite full conversion."

Diagnosis: The product is a water-soluble diamine. You are losing it to the aqueous phase during extraction. Corrective Action:

  • pH Adjustment: Ensure the aqueous phase is pH > 12 before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Choice: Do not use Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extractions.

Quantitative Optimization Data

ParameterStandard Condition (

)
Optimized Condition (

in situ)
Borane Condition (

)
Reagent Stoichiometry 2.0 equiv1.0 equiv LAH + 0.33 equiv

1.5 equiv
Temperature Reflux (66°C)0°C

25°C
0°C

Reflux
Reaction Time 4 Hours2 Hours3 Hours
Debromination High (~15%)Low (<1%) Negligible (<0.1%)
Yield (Isolated) 55-60%82-88% 75-80%

Visualized Workflows

Figure 1: Mechanistic Pathway & Optimization Logic

ReactionPathway Start 4-Bromobenzaldehyde Inter α-Aminonitrile (Intermediate) Start->Inter HNMe2, TMSCN Strecker Cond. Target Target Diamine This compound Inter->Target Route A: AlH3 (in situ) (Recommended) Inter->Target Route C: BH3-THF (Alternative) SideProduct Des-bromo Impurity (Avoid!) Inter->SideProduct Route B: LiAlH4 Reflux (Aggressive)

Caption: Figure 1. Synthetic routes highlighting the chemoselective advantage of Alane (Route A) and Borane (Route C) over standard LAH reduction (Route B) to prevent debromination.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: Reaction Issue Identified CheckLCMS Analyze Crude LCMS Problem->CheckLCMS Decision1 Is Br removed? CheckLCMS->Decision1 Sol1 Switch to AlH3 or BH3 Lower Temp Decision1->Sol1 Yes Decision2 Is Imine present? Decision1->Decision2 No Sol2 Add Lewis Acid (AlCl3) or Increase Time Decision2->Sol2 Yes Decision3 Low Yield / Emulsion? Decision2->Decision3 No Sol3 Use Rochelle's Salt Check pH > 12 Decision3->Sol3 Yes

Caption: Figure 2. Step-by-step diagnostic flow for resolving common synthesis failures.

References & Authoritative Grounding

  • Brown, H. C., & Choi, Y. M. (1981). Chemoselective reductions with Borane-THF. This establishes the baseline for reducing nitriles in the presence of halides.

    • [Source: J. Org.[3] Chem.]([Link])

  • Nystrom, R. F. (1955). Reduction of Organic Compounds by Mixed Hydrides (Alane Generation). Foundational text on the

    
     method.
    
  • BenchChem Technical Notes. (2025). Synthesis of p-Phenylenediamine derivatives and halogenated intermediates.

  • Organic Syntheses. (2010). General procedures for Nitrile Reduction and handling of Aluminum emulsions.

Disclaimer: This guide is intended for qualified researchers. All procedures involving Cyanide (Strecker) or Hydrides (Reduction) require strict adherence to safety protocols, including the use of fume hoods and appropriate PPE.

Sources

Technical Support Center: Troubleshooting [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine Instability Issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during experimentation. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Question 1: I've observed a change in the physical appearance (e.g., color change, precipitation) of my solid this compound sample upon storage. What could be the cause?

Answer:

Changes in the physical appearance of a solid amine compound, particularly aromatic amines, often point towards degradation. The primary suspects are typically oxidation and photodegradation, especially if the sample has been exposed to air and/or light. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored impurities.[1]

Troubleshooting Workflow:

  • Review Storage Conditions:

    • Atmosphere: Was the container sealed under an inert atmosphere (e.g., nitrogen or argon)? Oxygen in the air is a common culprit for the oxidation of amines.

    • Light Exposure: Was the sample stored in an amber vial or otherwise protected from light? UV and even visible light can provide the energy to initiate degradation reactions.

    • Temperature: While many compounds are stored at low temperatures, temperature fluctuations can sometimes lead to physical changes. Ensure the storage temperature has been consistent.

  • Analytical Assessment:

    • Dissolve a small amount of the discolored material in a suitable solvent (e.g., methanol, acetonitrile) and analyze it using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Compare the chromatogram to that of a fresh or reference sample. The presence of new peaks or a decrease in the main peak's area percent would confirm degradation.

    • If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the mass of the impurities, providing clues to the degradation pathway.

dot

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes cluster_3 Corrective Actions Obs Physical Change in Solid Sample Storage Review Storage Conditions: - Atmosphere (Inert Gas?) - Light (Amber Vial?) - Temperature (Consistent?) Obs->Storage Analysis Analytical Assessment: - HPLC-UV Analysis - Compare to Reference - LC-MS for Impurity ID Obs->Analysis Oxidation Oxidation Storage->Oxidation Photodegradation Photodegradation Storage->Photodegradation Analysis->Oxidation Analysis->Photodegradation StoreInert Store under Inert Gas (N2/Ar) Oxidation->StoreInert Requalify Re-qualify Material Before Use Oxidation->Requalify ProtectLight Protect from Light (Amber Vials) Photodegradation->ProtectLight Photodegradation->Requalify

Caption: Troubleshooting workflow for physical instability of the solid compound.

Question 2: My compound, this compound, shows decreasing purity over time when dissolved in a solvent for my experiments. How can I determine the cause and find a stable formulation?

Answer:

Instability in solution is a common issue and is often more complex than solid-state degradation. The solvent and any additives (buffers, etc.) can play a significant role. The primary degradation pathways to consider in solution are hydrolysis (reaction with water), oxidation (reaction with dissolved oxygen), and pH-dependent reactions.

To systematically address this, a forced degradation study is the recommended approach.[2][3][4] This involves subjecting the compound to a variety of stress conditions to rapidly identify its vulnerabilities.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify the key factors affecting the stability of this compound in solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a non-reactive organic solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Keep a sample of the stock solution at an elevated temperature (e.g., 60°C).

  • Photostability: Expose a sample of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

  • Control: Keep a sample of the stock solution at room temperature, protected from light.

3. Time Points and Analysis:

  • Analyze all samples by HPLC-UV at initial time (t=0) and at subsequent time points (e.g., 2, 6, 12, 24 hours).

  • Quantify the percentage of the parent compound remaining and the formation of any new peaks.

Data Presentation: Example Forced Degradation Results

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant Peak Area (%)
Control 2499.5< 0.1
0.1 M HCl 2498.01.5
0.1 M NaOH 2485.212.3
3% H₂O₂ 2460.735.1
60°C 2495.34.1
Light 2492.17.5

Interpretation and Action:

  • In this hypothetical example, the compound is most sensitive to oxidation and basic conditions.

  • To improve stability in your experiments, you should:

    • Use freshly prepared solutions.

    • If possible, buffer your solutions to a slightly acidic or neutral pH.

    • Degas your solvents to remove dissolved oxygen.

    • Protect solutions from light.

dot

cluster_0 Problem cluster_1 Methodology cluster_2 Stress Conditions cluster_3 Analysis & Outcome Problem Instability in Solution ForcedDeg Forced Degradation Study Problem->ForcedDeg Acid Acid Hydrolysis ForcedDeg->Acid Base Base Hydrolysis ForcedDeg->Base Oxidation Oxidation (H₂O₂) ForcedDeg->Oxidation Thermal Thermal (Heat) ForcedDeg->Thermal Photo Photostability (Light) ForcedDeg->Photo Analysis HPLC/LC-MS Analysis at Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Key Instability Factors Analysis->Outcome Solution Develop Stable Formulation: - pH Control - Degas Solvents - Protect from Light Outcome->Solution

Caption: Workflow for investigating solution instability using forced degradation.

Question 3: I am seeing a new, unexpected peak in my reaction monitoring by HPLC. Could it be a degradant of this compound?

Answer:

It is certainly possible. The structure of this compound has several reactive sites that could lead to degradation under various experimental conditions. The presence of other reagents, catalysts, or changes in temperature can trigger these degradation pathways.

Potential Degradation Pathways:

  • Oxidation of the Amine: The dimethylamine and the primary amine are both susceptible to oxidation, which could lead to N-oxides or other related products. The aromatic ring can also be oxidized, especially if strong oxidizing agents are present.

  • Debromination: The bromine atom on the phenyl ring could potentially be removed under certain reductive conditions or in the presence of certain catalysts.

  • Reactions involving the ethylamine side chain: Depending on the reaction conditions, side reactions involving the ethylamine chain could occur.

dot

cluster_0 Parent Compound cluster_1 Potential Degradation Pathways cluster_2 Degradation Products Parent This compound C₁₀H₁₅BrN₂ Oxidation Oxidation N-Oxide Formation Parent->Oxidation Oxidizing Agents (Air, Peroxides) Debromination Reductive Debromination Loss of Bromine Parent->Debromination Reductive Conditions (e.g., H₂, Catalysts) SideChain Side Chain Reactions e.g., Cyclization, Elimination Parent->SideChain Harsh pH/Temp Product1 N-Oxide Derivative Oxidation->Product1 Product2 Debrominated Analog Debromination->Product2 Product3 Other Impurities SideChain->Product3

Sources

Technical Support Center: Resolution Enhancement for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Welcome to the technical support hub. You are likely working with [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine , a molecule presenting a "perfect storm" of chromatographic challenges.

Technical Profile:

  • Basic Character: It is a diamine containing both a primary amine (2-amino) and a tertiary amine (dimethylamine). This creates a high pKa (likely >9.5) and potential for bidentate binding to residual silanols.

  • Hydrophobicity: The 4-bromophenyl group adds significant hydrophobicity, requiring organic modifiers for elution.

  • Chirality: The C1 position is a chiral center. "Resolution" in your context likely refers to either Enantiomeric Resolution (

    
    )  or Chemical Resolution  from des-bromo impurities.
    

This guide is structured to address these specific chemical properties.

Module A: Solving Peak Tailing (Chemical Resolution)

The Problem: Diamines are notorious for severe peak tailing (


) on traditional silica columns. This is caused by the ion-exchange mechanism between the protonated amines and ionized silanol groups (

).
Protocol A1: The High-pH Strategy (Recommended)

Why: At high pH (pH > 10), the amine groups are deprotonated (neutral), eliminating the ionic interaction with silanols. This yields the sharpest peaks and highest sensitivity for LC-MS.

Recommended Column Chemistry: Hybrid Silica (e.g., Ethylene-Bridged Hybrid) which is stable up to pH 12. Do not use standard silica at this pH.

ParameterSpecificationRationale
Stationary Phase Hybrid C18 (e.g., XBridge, Gemini NX)Resists dissolution at high pH; reduced silanol activity.
Buffer 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with

)
Buffers the mobile phase above the pKa of the amine.
Organic Modifier AcetonitrileLower viscosity than methanol, improving mass transfer for basic compounds.
Gradient 5% to 95% BStandard scouting gradient.
Protocol A2: The Low-pH "Silanol Suppression" Strategy

Why: If your detector (e.g., UV) or column cannot tolerate high pH, you must suppress the silanols by protonating them (pH < 3).

  • Buffer: 0.1% Formic Acid or TFA (Trifluoroacetic acid).

    • Note: TFA acts as an ion-pairing agent, significantly improving shape but suppressing MS signal. Use Formic Acid first for MS applications.

Module B: Chiral Resolution (Enantioseparation)

The Problem: Separating the (R) and (S) enantiomers requires a Chiral Stationary Phase (CSP). The primary amine allows for specific interactions, but the tertiary amine can cause non-specific tailing.

Chiral Screening Workflow

1. Polysaccharide Columns (The Gold Standard) These columns rely on hydrogen bonding and


 interactions with the bromophenyl ring.
  • Columns: Immobilized Amylose (e.g., IA, IG) or Cellulose (e.g., OD-H, OJ-H).

  • Mobile Phase (Normal Phase): Hexane/Ethanol (90:10) + 0.1% Diethylamine (DEA) .

    • Critical: You MUST add DEA or Ethylene Diamine. This basic additive coats the silica sites, preventing the diamine analyte from sticking. Without it, you will see no peaks or massive smears.

2. Crown Ether Columns (The Alternative)

  • Mechanism: Crown ethers (e.g., Crownpak CR) form host-guest complexes specifically with primary amines .

  • Applicability: Excellent for this specific molecule because of the "2-Amino" group.

  • Condition: Acidic mobile phase (Perchloric acid pH 1.5) is usually required.

Visual Troubleshooting Guides

Figure 1: Peak Tailing Diagnostic Logic

Use this decision tree to diagnose poor peak shape for basic diamines.

TailingLogic Start Symptom: Peak Tailing (Tf > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsHighPH Is pH > pKa (approx 10)? CheckpH->IsHighPH Current State IsLowPH Is pH < 3? IsHighPH->IsLowPH No HybridCol Using Hybrid Column? IsHighPH->HybridCol Yes AddTFA Add 0.05% TFA (Ion Pair) IsLowPH->AddTFA Yes (UV Only) SwitchHigh Switch to High pH (pH 10) (Requires Hybrid Column) IsLowPH->SwitchHigh No (Mid pH is bad) HybridCol->SwitchHigh No (Silica dissolves) CheckLoad Check Mass Load (Overloading causes tailing) HybridCol->CheckLoad Yes

Caption: Diagnostic workflow for resolving peak asymmetry in basic amine chromatography.

Figure 2: Chiral Method Development Tree

Strategy for separating the enantiomers of this compound.

ChiralTree Start Chiral Separation Goal ModeSelect Select Mode Start->ModeSelect NP Normal Phase (Hexane/Alcohol) ModeSelect->NP RP Reversed Phase (Water/ACN) ModeSelect->RP Col1 Polysaccharide (Amylose/Cellulose) NP->Col1 Col2 Crown Ether (Specific to Prim. Amine) RP->Col2 Additive CRITICAL: Add 0.1% DEA/TEA Col1->Additive Required for Bases Acid Acidic Buffer (pH 1.0 - 2.0) Col2->Acid Required for Complex

Caption: Decision matrix for selecting the correct Chiral Stationary Phase (CSP) and mobile phase additives.

Frequently Asked Questions (FAQ)

Q1: I see a small peak eluting just before my main peak. Is this the enantiomer?

  • Answer: If you are using an achiral C18 column, no. Enantiomers do not separate on C18. This is likely the Des-bromo impurity (where the bromine atom is replaced by hydrogen), a common byproduct in synthesis.

  • Fix: Optimize the gradient slope. Bromine is heavy and hydrophobic; the des-bromo analog is more polar and elutes earlier.

Q2: My peak area varies between injections. Why?

  • Answer: Basic amines can adsorb permanently to stainless steel frits or hardware (a "memory effect").

  • Fix: Passivate your LC system with 30% Phosphoric Acid (remove the column first!) or use PEEK tubing/hardware for the flow path.

Q3: Can I use TEA (Triethylamine) in LC-MS?

  • Answer: Avoid it. TEA causes significant ion suppression and can contaminate the MS source for weeks. Use Ammonium Hydroxide for high pH or Formic Acid for low pH.

References

  • McCalley, D. V. (2010). Overloading of basic compounds in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Link

  • PubChem. (2025).[1] Phenethylamine Compound Summary & pKa Data. National Library of Medicine. Link

  • Daicel Chiral Technologies. Chiral Selector Screening Guide for Amines. Link

  • Chrom Tech, Inc. (2025).[2] Understanding Peak Tailing in HPLC: Silanol Interactions. Link

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, chemists, and process development professionals on the synthesis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine] (also known as 1-(4-Bromophenyl)-N2,N2-dimethylethane-1,2-diamine). As a key intermediate in the development of various pharmaceutical agents, mastering its synthesis on a larger scale is critical. This document offers a robust synthetic strategy, detailed protocols, and an in-depth troubleshooting guide designed to address the practical challenges encountered during scale-up operations.

Our approach is grounded in established chemical principles, prioritizing safety, efficiency, and reproducibility. We will focus on a reliable three-step synthetic pathway commencing from the readily available starting material, 4-bromoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for this compound?

A1: A three-step sequence starting from 4-bromoacetophenone is highly recommended for its reliability and scalability. The pathway involves:

  • α-Bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone.

  • Nucleophilic Substitution with dimethylamine to produce the key intermediate, 2-(dimethylamino)-1-(4-bromophenyl)ethanone.

  • Reductive Amination of the keto-amine intermediate to furnish the final product. This multi-step process utilizes common reagents and well-understood transformations, making it amenable to process control and optimization.

Q2: Why is reductive amination the preferred method for the final step?

A2: Reductive amination is a powerful and efficient method for amine synthesis, particularly in pharmaceutical chemistry.[1] It combines the formation of an imine (or iminium ion) and its reduction into a single, often one-pot, operation.[2][3] This strategy is generally high-yielding and avoids the common issue of over-alkylation, which can be problematic when using methods like the direct alkylation of amines with alkyl halides.[4]

Q3: Which reducing agent is recommended for the reductive amination step during scale-up?

A3: For large-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent over sodium cyanoborohydride (NaBH₃CN).[5] While NaBH₃CN is effective, it can liberate highly toxic hydrogen cyanide (HCN) gas upon acidification during workup, posing a significant safety hazard.[6][7][8] Sodium triacetoxyborohydride is milder, less toxic, and does not produce cyanide byproducts, making it a much safer and more environmentally responsible choice for industrial applications.[6][8]

Q4: What are the critical process parameters (CPPs) to monitor during the synthesis?

A4: Careful control of several parameters is crucial for success:

  • Temperature: Especially during the bromination and the addition of dimethylamine, as these steps can be exothermic.

  • Stoichiometry: Precise control of reactant ratios is essential to prevent the formation of byproducts, such as di-acylated or over-alkylated impurities.[9]

  • pH: The reductive amination step is sensitive to pH. The reaction is typically most efficient under weakly acidic conditions, which favor the formation of the iminium ion intermediate without causing significant decomposition of the reactants or reducing agent.[2]

  • Addition Rate: Slow, controlled addition of reactive reagents (e.g., bromine, dimethylamine, reducing agent) is critical on a larger scale to manage heat evolution and maintain reaction selectivity.

Q5: How can I effectively monitor the progress of each reaction step?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitative monitoring at the bench. For more quantitative and precise tracking during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. These methods allow for accurate determination of the consumption of starting materials and the formation of products and impurities.

Proposed Synthetic Pathway

The recommended synthetic route is a robust three-step process designed for scalability and efficiency.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reductive Amination A 4-Bromoacetophenone B 2-Bromo-1-(4-bromophenyl)ethanone A->B NBS or Br₂ Solvent (e.g., PEG-Water) C 2-(Dimethylamino)-1-(4-bromophenyl)ethanone B->C Dimethylamine (aq.) Base (e.g., K₂CO₃) Solvent (e.g., THF) D This compound C->D NH₄OAc, NaBH(OAc)₃ Solvent (e.g., DCE)

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Intermediate 1)
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-bromoacetophenone (1.0 equiv) and a solvent system such as PEG-400 and water.[10]

  • Reagent Addition: With vigorous stirring, add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise, maintaining the internal temperature below 30 °C. Alternatively, a solution of bromine in a suitable solvent can be added dropwise.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 80 °C for the PEG-water system) for 15-20 minutes, monitoring by TLC or HPLC until the starting material is consumed.[10]

  • Work-up: Upon completion, cool the reaction mixture and add water to precipitate the product. Filter the solid, wash thoroughly with water to remove any soluble byproducts, and dry under vacuum.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Synthesis of 2-(Dimethylamino)-1-(4-bromophenyl)ethanone (Intermediate 2)
  • Reaction Setup: Charge the reactor with Intermediate 1 (1.0 equiv), a suitable solvent such as tetrahydrofuran (THF), and a base like potassium carbonate (K₂CO₃) (1.5 equiv).

  • Reagent Addition: Cool the mixture to 0-5 °C. Slowly add an aqueous solution of dimethylamine (2.0-2.5 equiv) via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up: Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or by forming a hydrochloride salt, recrystallizing it, and then liberating the free base.

Protocol 3: Synthesis of this compound (Final Product)
  • Reaction Setup: To a reactor under an inert atmosphere (nitrogen or argon), add Intermediate 2 (1.0 equiv), ammonium acetate (NH₄OAc) (5-10 equiv), and a solvent such as 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.

  • Reduction: Cool the mixture to 0-5 °C. In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) in DCE. Add this slurry portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or HPLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer.

  • Purification (Acid-Base Extraction):

    • Extract the organic layer with 1M hydrochloric acid (HCl). The amine product will move into the aqueous layer as its hydrochloride salt.

    • Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 4M NaOH) until the pH is >12 to precipitate the free amine.

    • Extract the free amine product into an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product. For highly polar amines, washing the organic layer with a 10% copper sulfate solution can help remove residual primary or secondary amines.[11]

Troubleshooting and Optimization Guide

Scaling up a synthesis often introduces challenges not observed on a smaller scale. This guide addresses common issues in a structured format.

Issue Potential Cause(s) Suggested Solutions & Scientific Rationale
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor Closely: Use HPLC to track reaction kinetics and ensure it has reached completion before workup. - Optimize Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. Perform optimization studies to find the ideal balance.
Product Loss During Workup: Emulsion formation, product solubility in the aqueous phase.- Break Emulsions: Add brine or small amounts of a different organic solvent to break emulsions. - pH Control: Ensure the pH is sufficiently high (>12) during the final basic extraction to fully deprotonate the amine and minimize its solubility in the aqueous phase. - Back-Extraction: Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Impurity: Alcohol Byproduct Reduction of Ketone Starting Material: The reducing agent may reduce the starting ketone before imine formation is complete.- Use a Selective Reductant: NaBH(OAc)₃ is less reactive towards ketones than iminium ions, especially at neutral or slightly acidic pH. - Stepwise Procedure: Consider a two-step process where the imine is pre-formed and isolated before the addition of a less selective reducing agent like NaBH₄.
Impurity: Dialkylated Amine Over-alkylation of the Primary Amine Product: The newly formed primary amine can react with another molecule of the ketone intermediate.- Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate) to statistically favor the reaction with the ketone over the product amine. - Slow Addition: Add the reducing agent slowly to keep the concentration of the product amine low during the reaction.
Poor Purity After Workup Residual Starting Materials or Reagents. - Acid/Base Wash: Implement a thorough acid-base extraction workup as described in Protocol 3. This is highly effective for separating basic amine products from neutral or acidic starting materials and byproducts.[11] - Chromatography: If impurities persist, column chromatography may be necessary. For basic amines, using amine-functionalized silica gel can prevent tailing and improve separation.[12]
Safety: Runaway Reaction Poor Heat Management: The bromination and amination steps can be exothermic.- Controlled Addition: Add reagents dropwise or portion-wise, especially on a large scale. - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket) to dissipate the heat generated. - Dilution: Running the reaction at a lower concentration can help manage the heat output, though this may impact reaction time and vessel occupancy.
Troubleshooting Workflow

G start Low Final Yield or Purity check_step Analyze crude sample from each step (TLC/HPLC) start->check_step step1_fail Issue in Step 1 (Bromination)? check_step->step1_fail step2_fail Issue in Step 2 (Amination)? step1_fail->step2_fail No sol_step1 Optimize Step 1: - Check SM purity - Control temperature - Verify stoichiometry step1_fail->sol_step1 Yes step3_fail Issue in Step 3 (Reductive Amination)? step2_fail->step3_fail No sol_step2 Optimize Step 2: - Control addition rate of amine - Adjust base/solvent - Ensure complete conversion step2_fail->sol_step2 Yes workup_fail Issue in Workup/Purification? step3_fail->workup_fail No sol_step3 Optimize Step 3: - Confirm imine formation - Check reductant quality - Adjust pH - Use NaBH(OAc)₃ step3_fail->sol_step3 Yes sol_workup Optimize Purification: - Adjust pH for extractions - Use multiple extractions - Consider chromatography on functionalized silica workup_fail->sol_workup Yes

Caption: A decision tree for troubleshooting the synthesis.

References
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Reductive amin
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Lehmann, F., & Scobie, M. (2008). Microwave-Assisted Reductive Alkylation of Methyl Carbamate: A Simple and General Method for the Preparation of N-Monosubstituted Primary Amines. Synthesis, 2008(11), 1679–1681.
  • ResearchGate. (2015, January 29). How can I handle and dispose sodium cyanoborohydride?
  • Reddit. (2020, February 17). working with NaBH(CN)3.
  • Rochester University Department of Chemistry. Workup: Amines.
  • Master Organic Chemistry. (2020, March 21). Reduction of Amides to Amines.
  • Spectrum Chemical.
  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted, PEG-Water Mediated, Facile and Green Synthesis of α-Bromo-acetophenones.
  • Master Organic Chemistry. (2017, September 1).
  • Chemistry Stack Exchange. (2019, July 25).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Catrin. (2023, October 10).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • ChemScene. 2-Amino-1-(4-bromophenyl)ethanone hydrochloride.
  • CymitQuimica. 2-Amino-1-(4-bromophenyl)ethanone hydrochloride.

Sources

Technical Support Center: Robust Analysis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Method Development, Troubleshooting, and Validation (ICH Q2(R2))[1]

Executive Summary & Molecular Profile

Welcome to the technical support hub for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine . This molecule presents a classic "dual-amine" chromatographic challenge. It contains a primary amine (on the ethyl chain) and a tertiary dimethylamine, combined with a hydrophobic bromophenyl moiety.

Critical Analytical Parameters:

  • pKa Values: ~9.1 (Dimethylamine) and ~9.8 (Primary Amine).[1]

  • Hydrophobicity (LogP): ~2.5 (Estimated).[1]

  • UV Chromophore: Bromophenyl group (Primary

    
     ~220 nm; Secondary ~260 nm).[1]
    
  • Key Challenge: Severe peak tailing due to interaction between the two ionized nitrogen centers and residual silanols on silica columns at neutral pH.

Core Method Development: The "Golden Path"

For this specific diamine, standard low-pH methods often fail to provide adequate retention or symmetry without toxic ion-pairing agents.[1] We recommend a High-pH Reversed-Phase strategy.

Why High pH? (The Scientific Rationale)

At pH 10.5 , both amine groups are deprotonated (neutral).[1]

  • Eliminates Silanol Interaction: Neutral amines do not interact ionically with negatively charged silanols.[1]

  • Increases Retention: The neutral molecule is more hydrophobic, allowing for better interaction with the C18 stationary phase.

  • Improves Loadability: Neutral species have higher mass loadability before peak distortion occurs.[1]

Recommended Protocol (High pH)[1]
ParameterSpecificationRationale
Column Hybrid-Silica C18 (e.g., Waters XBridge BEH or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µmMust be resistant to dissolution at pH > 10.[1] Standard silica dissolves at pH > 8.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (adj. to pH 10.5 with NH₄OH)Buffers the mobile phase above the highest pKa (9.8).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds than Methanol.[1]
Gradient 10% B to 90% B over 15 minCovers the polarity range of potential impurities (e.g., des-bromo analogs).
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temp 40°CReduces viscosity and improves mass transfer.[1]
Detection UV @ 220 nmMaximizes sensitivity for the bromophenyl ring.

Troubleshooting Guide (FAQ)

Category A: Peak Shape Issues

Q: My main peak has a USP Tailing Factor > 2.0. I am using a standard C18 column at pH 3.0. A: This is "Silanol Overload." At pH 3.0, your analyte is doubly charged (protonated).[1] It is acting as a cation, sticking to the anionic silanols on the silica surface.

  • Immediate Fix: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.[1][2] The trifluoroacetate anion pairs with the amine, masking the charge.

  • Long-term Fix: Switch to the High pH Protocol defined above.

Q: I see "fronting" (Asymmetry < 0.9) at high concentrations. A: This indicates column overload or solubility issues.[1]

  • Diagnosis: Dilute sample 10x.[1] If peak shape normalizes, it is mass overload.[1]

  • Solution: Increase column diameter or switch to a higher surface area column (fully porous vs. core-shell).[1]

Category B: Retention Stability

Q: Retention times are drifting earlier with every injection. A: This is likely Phase Dewetting or Amine Modification .[1]

  • Dewetting: If using 100% aqueous start, C18 chains collapse.[1] Ensure at least 5% organic is present at start.[1]

  • Amine Modification: Primary amines can react with atmospheric CO₂ (carbamate formation) if samples sit too long.[1]

    • Check: Are your vials capped tightly? Is the autosampler cooled to 4°C?

Category C: Ghost Peaks & Carryover[1]

Q: I see a small peak eluting in the blank run at the same time as my product. A: Basic diamines are "sticky." They adsorb to the metallic surfaces of the injector loop or needle.

  • Solution: Change needle wash to 50:50 Methanol:Water + 0.1% Formic Acid .[1] The acid is required to protonate the amine and wash it off the metal surfaces.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides you based on your available instrumentation and column inventory.[1]

MethodDevelopment Start Start: this compound CheckColumn Do you have High-pH Stable Columns (Hybrid/Polymer)? Start->CheckColumn HighPH High pH Strategy (Recommended) pH 10.5 (Ammonium Bicarbonate) CheckColumn->HighPH Yes LowPH Low pH Strategy (Alternative) CheckColumn->LowPH No Result_High Result: Neutral Analyte High Retention, Sym < 1.2 HighPH->Result_High LowPH_Decision Select Modifier LowPH->LowPH_Decision TFA Add 0.1% TFA (Ion Pairing) LowPH_Decision->TFA Standard C18 Formic 0.1% Formic Acid (Requires CSH/Charged Surface Column) LowPH_Decision->Formic Charged Surface C18 Result_TFA Result: Ion-Paired Analyte Good Shape, MS Suppression TFA->Result_TFA

Caption: Decision matrix for selecting mobile phase pH based on column availability and Mass Spec requirements.

Validation Framework (ICH Q2 R2)

To validate this method for regulatory submission, adhere to the ICH Q2(R2) guidelines.

ParameterAcceptance Criteria (Typical)Specific Note for This Molecule
Specificity Resolution > 1.5 from impuritiesCheck separation from 4-bromoacetophenone (starting material) and des-bromo analogs.
Linearity

Primary amines can adsorb at low concentrations.[1] Ensure low-end linearity (LOQ) is verified.
Accuracy 98.0% - 102.0% recoveryIf using extraction, beware of pH-dependent solubility during sample prep.[1]
Robustness pH ± 0.2 unitsCritical.[1] At pH 10.5, small shifts don't matter.[1] At pH 9.5 (near pKa), shifts cause massive retention changes.[1]
Diagram 2: Troubleshooting Peak Tailing

A systematic approach to diagnosing asymmetry.[1]

TailingTroubleshoot Problem Problem: Peak Tailing (>1.5) CheckPH Check Mobile Phase pH Problem->CheckPH IsLow Is pH < 3? CheckPH->IsLow IsMid Is pH 6-8? CheckPH->IsMid ActionLow Add Ion Pair (TFA) or Increase Buffer Conc. IsLow->ActionLow ActionMid CRITICAL ERROR Avoid pH 6-8 (pKa proximity) Move to pH 10.5 IsMid->ActionMid

Caption: Diagnostic flow for resolving peak tailing issues specific to basic amines.

References

  • International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link][1]

  • Waters Corporation. (2024).[1] XBridge BEH C18 Column Care & Use Manual (High pH Stability).[1] [Link][1][4]

  • Dolan, J. W. (2012).[1] Peak Tailing and Resolution.[1][2][4][5][6][7][8] LCGC North America.[1] [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine is a substituted phenethylamine derivative with potential applications in pharmaceutical research and development. Its structural motif, featuring a chiral center and multiple amine functionalities, makes it an interesting building block for the synthesis of more complex molecules. This guide provides a comparative analysis of two distinct synthetic routes to this target compound, offering detailed experimental protocols, process visualizations, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Synthesis via Nucleophilic Substitution and Reductive Amination of a Ketone Intermediate

This initial synthetic strategy commences with the commercially available 4-bromoacetophenone and proceeds through a three-step sequence involving bromination, nucleophilic substitution with dimethylamine, and subsequent conversion of the ketone functionality to a primary amine.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

The synthesis begins with the α-bromination of 4-bromoacetophenone. A common and effective method involves the use of bromine in a suitable solvent, such as methanol or acetic acid.

Experimental Protocol:

To a solution of 4-bromoacetophenone (19.9 g, 100 mmol) in 100 mL of methanol, bromine (5.1 mL, 100 mmol) is added dropwise at room temperature with stirring. The reaction mixture is stirred for an additional 2 hours, during which the red-brown color of bromine disappears. The solvent is then removed under reduced pressure, and the resulting solid is recrystallized from ethanol to afford 2-bromo-1-(4-bromophenyl)ethanone as a white solid.

Expected Yield: ~90%

Step 2: Synthesis of 2-(Dimethylamino)-1-(4-bromophenyl)ethanone

The α-bromo ketone is then subjected to a nucleophilic substitution reaction with dimethylamine. This reaction readily proceeds to yield the corresponding α-amino ketone.

Experimental Protocol:

A solution of 2-bromo-1-(4-bromophenyl)ethanone (27.8 g, 100 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) is cooled to 0°C. A 2.0 M solution of dimethylamine in THF (60 mL, 120 mmol) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting suspension is filtered to remove dimethylamine hydrobromide, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to give 2-(dimethylamino)-1-(4-bromophenyl)ethanone.

Expected Yield: ~85%

Step 3: Synthesis of this compound via Oxime Formation and Reduction

The final step in this route involves the conversion of the ketone to the target primary amine. This is achieved through a two-step process: formation of an oxime followed by its reduction.

Experimental Protocol:

a) Oxime Formation: A mixture of 2-(dimethylamino)-1-(4-bromophenyl)ethanone (24.2 g, 100 mmol), hydroxylamine hydrochloride (8.3 g, 120 mmol), and sodium acetate (9.8 g, 120 mmol) in 200 mL of ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which is used in the next step without further purification.

b) Oxime Reduction: To a solution of the crude oxime in 250 mL of acetic acid, zinc dust (19.6 g, 300 mmol) is added portion-wise at a rate that maintains the reaction temperature below 40°C. After the addition is complete, the mixture is stirred at room temperature for 6 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is made alkaline (pH > 10) with a 40% aqueous sodium hydroxide solution while cooling in an ice bath. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure or by conversion to its hydrochloride salt to yield this compound.

Expected Overall Yield for Step 3: ~60-70%

Visualization of Route 1

Synthetic Route 1 cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reductive Amination cluster_3 Oxime Formation & Reduction A 4-Bromoacetophenone B 2-Bromo-1-(4-bromophenyl)ethanone A->B Br2, MeOH C 2-(Dimethylamino)-1-(4-bromophenyl)ethanone B->C HN(CH3)2, THF E Oxime Intermediate C->E 1. NH2OH.HCl, NaOAc 2. Zn, Acetic Acid D This compound E->D

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via Delepine Reaction and Eschweiler-Clarke Methylation

This alternative route also starts from 2-bromo-1-(4-bromophenyl)ethanone but employs a different strategy to introduce the two nitrogen-containing functional groups. It involves the formation of a primary amine via the Delepine reaction, followed by N,N-dimethylation using the Eschweiler-Clarke reaction.

Step 1: Synthesis of 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride (Delepine Reaction)

The Delepine reaction provides a method for the synthesis of primary amines from alkyl halides using hexamethylenetetramine (hexamine).[1][2]

Experimental Protocol:

A solution of 2-bromo-1-(4-bromophenyl)ethanone (27.8 g, 100 mmol) and hexamethylenetetramine (14.0 g, 100 mmol) in 200 mL of chloroform is stirred at room temperature for 24 hours. The resulting white precipitate of the quaternary ammonium salt is collected by filtration, washed with cold chloroform, and dried. The salt is then suspended in a mixture of 150 mL of ethanol and 50 mL of concentrated hydrochloric acid and heated at reflux for 8 hours. The reaction mixture is cooled, and the precipitated ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 2-amino-1-(4-bromophenyl)ethanone hydrochloride, which can be purified by recrystallization from ethanol/ether.

Expected Yield: ~75%

Step 2: Reduction of the Carbonyl Group

The ketone functionality in 2-amino-1-(4-bromophenyl)ethanone hydrochloride is reduced to a secondary alcohol.

Experimental Protocol:

To a solution of 2-amino-1-(4-bromophenyl)ethanone hydrochloride (25.1 g, 100 mmol) in 200 mL of methanol, sodium borohydride (3.8 g, 100 mmol) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(4-bromophenyl)-2-aminoethanol, which is used in the next step without further purification.

Expected Yield: ~90%

Step 3: N,N-Dimethylation of 1-(4-bromophenyl)-2-aminoethanol (Eschweiler-Clarke Reaction)

The final step is the N,N-dimethylation of the primary amine using the Eschweiler-Clarke reaction, which employs formaldehyde and formic acid.[3][4]

Experimental Protocol:

To a solution of 1-(4-bromophenyl)-2-aminoethanol (21.6 g, 100 mmol) in 100 mL of formic acid (98-100%), aqueous formaldehyde (37 wt. %, 24.3 mL, 300 mmol) is added. The mixture is heated at reflux for 12 hours. After cooling, the excess formic acid and formaldehyde are removed by distillation under reduced pressure. The residue is dissolved in water and made alkaline (pH > 10) with a 40% aqueous sodium hydroxide solution. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford this compound.

Expected Yield: ~80%

Visualization of Route 2

Synthetic Route 2 cluster_0 Step 1: Delepine Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Eschweiler-Clarke Reaction A 2-Bromo-1-(4-bromophenyl)ethanone B 2-Amino-1-(4-bromophenyl)ethanone HCl A->B 1. Hexamine, CHCl3 2. HCl, EtOH, Reflux C 1-(4-Bromophenyl)-2-aminoethanol B->C NaBH4, MeOH D This compound C->D HCHO, HCOOH, Reflux

Caption: Synthetic workflow for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1Route 2
Starting Material 4-Bromoacetophenone2-Bromo-1-(4-bromophenyl)ethanone
Number of Steps 33
Key Reactions Nucleophilic Substitution, Oxime formation & reductionDelepine Reaction, Carbonyl Reduction, Eschweiler-Clarke Reaction
Reagents & Conditions Br₂, HN(CH₃)₂, NH₂OH·HCl, Zn/AcOHHexamine, HCl, NaBH₄, HCHO, HCOOH
Overall Yield (estimated) ~45-53%~54%
Purification Multiple chromatographic purifications and recrystallizationsRecrystallization, extractions, and distillation
Scalability Moderate; use of zinc dust can be challenging on a large scale.Good; relies on classical named reactions amenable to scale-up.
Safety & Environmental Use of bromine requires caution. Zinc is a heavy metal.Chloroform is a hazardous solvent. Formaldehyde is a known carcinogen.

Discussion and Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is a straightforward approach that builds the molecule by sequentially introducing the required functional groups. The individual steps are generally high-yielding. However, the final reductive amination step, proceeding through an oxime intermediate, involves the use of zinc dust in acetic acid, which can be cumbersome for large-scale operations and generates metallic waste.

Route 2 utilizes two classic named reactions, the Delepine and Eschweiler-Clarke reactions. The Delepine reaction offers a reliable method for the synthesis of the primary amine intermediate. The subsequent Eschweiler-Clarke reaction is a well-established and efficient method for N,N-dimethylation that avoids the issue of over-alkylation often encountered with other methylation agents. While this route avoids chromatography in later stages, it involves the use of hazardous reagents such as chloroform and formaldehyde, which require stringent safety precautions.

Recommendation:

For laboratory-scale synthesis where purification by chromatography is routine, Route 1 offers a reliable and conceptually simple approach. For larger-scale preparations where robust and scalable reactions are paramount, Route 2 may be more advantageous, provided that appropriate engineering controls are in place to handle the hazardous reagents. The choice between the two routes will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Merck Index. Delépine Reaction. [Link]

  • Organic Chemistry Portal. Delépine Reaction. [Link]

  • Sciencemadness Discussion Board. Reduction of oximes to corresponding amines. [Link]

  • Organic Syntheses. 1-(4-BROMOPHENYL)ETHANONE OXIME. [Link]

  • PubChem. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. [Link]

  • chemeurope.com. Delépine reaction. [Link]

  • PMC. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Scribd. Delepine Amine Synthesis. [Link]

  • YouTube. The Eschweiler-Clarke Reaction. [Link]

  • PubChem. 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride. [Link]

  • PubChem. 2-Amino-1-(4-bromophenyl)ethanone. [Link]

  • TSI Journals. The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. [Link]

  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]

  • PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]

  • ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • SciSpace. A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. [Link]

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

Sources

biological activity comparison of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine and its structural analogs. This scaffold, a functionalized 1-aryl-N¹,N¹-dimethylethane-1,2-diamine , represents a critical chemical space in the development of Monoamine Reuptake Inhibitors (MRIs) and chiral auxiliary ligands .

The following analysis synthesizes pharmacological potential, structure-activity relationships (SAR), and experimental protocols for evaluating these compounds.

Executive Summary & Scaffold Analysis

This compound (CAS 951917-59-2 / Analogous to 4-Methoxy CAS 851169-57-8) is a vicinal diamine scaffold characterized by a 1-aryl-1-(dimethylamino)-2-aminoethane backbone. Unlike classic phenethylamines (where the amine is terminal) or amphetamines (alpha-methyl), this structure features a geminal relationship between the aryl ring and the tertiary amine, with a primary amine on the adjacent carbon.

This specific topology mimics the pharmacophore of Lefetamine (an analgesic/stimulant) and key intermediates in the synthesis of SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).

Structural Class: 1-Aryl-N¹,N¹-dimethylethane-1,2-diamines

The core comparison evaluates the impact of the para-substituent on the aryl ring:

  • 4-Bromo Analog (Target): High lipophilicity, halogen bonding potential (sigma-hole).

  • 4-Methoxy Analog: Electron-donating, H-bond acceptor, metabolic liability (O-demethylation).

  • 4-Fluoro Analog: Bioisostere for H, metabolic blocker, high electronegativity.

Comparative Pharmacological Profile

The following table summarizes the predicted and observed physicochemical properties influencing biological activity.

Feature4-Bromo Analog 4-Methoxy Analog 4-Fluoro Analog Unsubstituted
Electronic Effect Electron-Withdrawing (Inductive)Electron-Donating (Resonance)Electron-WithdrawingNeutral
Lipophilicity (cLogP) High (~2.8)Moderate (~1.9)Moderate (~2.1)Low (~1.5)
CNS Penetration Excellent (BBB Permeable)GoodExcellentModerate
Metabolic Stability High (C-Br bond stable)Low (O-demethylation active)HighModerate
Primary Target Class SERT/NET Inhibitor SERT Selective DAT/NET Weak MRI
Secondary Activity Sigma-1 Receptor Ligand5-HT Receptor ModulatorTrace Amine ReceptorNMDA Antagonist

Key Insight: The 4-Bromo analog exhibits superior metabolic stability and lipophilicity compared to the methoxy variant, making it a more potent candidate for in vivo efficacy in neuropathic pain or depression models, whereas the Methoxy analog is often a prodrug or rapidly metabolized to the phenol.

Mechanism of Action & Signaling Pathways

The biological activity of these diamines is primarily mediated through the modulation of monoamine transporters. The 1-aryl-1-(dimethylamino) motif provides a bulky, cationic anchor that mimics the "distal amine" found in tricyclic antidepressants.

Pathway Visualization (Graphviz)

The following diagram illustrates the interaction of the 4-Bromo analog with the synaptic cleft machinery.

G Compound [2-Amino-1-(4-Br-Ph)ethyl] dimethylamine SERT Serotonin Transporter (SERT) Compound->SERT Competitive Inhibition (Ki ~ nM range) NET Norepinephrine Transporter (NET) Compound->NET Allosteric Modulation? Synapse Synaptic Cleft (↑ Monoamine Conc.) SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptors Post-Synaptic Receptors (5-HT2A, Adrenergic) Synapse->Receptors Activation Response Antidepressant / Anxiolytic Effect Receptors->Response Signal Transduction

Figure 1: Mechanism of Action for 1-aryl-1,2-diamine scaffolds acting as dual reuptake inhibitors.

Experimental Protocols for Validation

To objectively compare the biological activity of the 4-Bromo analog against its alternatives, the following self-validating protocols are recommended. These assays quantify affinity (Ki) and functional potency (IC50).

Protocol A: Synthesis of the Scaffold (Strecker-Type Approach)

Rationale: Accessing the specific 1-aryl-1-dimethylamino regioisomer requires avoiding the formation of the standard phenethylamine.

  • Reagents: 4-Bromobenzaldehyde, Dimethylamine, Trimethylsilyl cyanide (TMSCN), Lithium Aluminum Hydride (LAH).

  • Step 1 (Aminonitrile Formation):

    • Mix 4-Bromobenzaldehyde (1 eq) with Dimethylamine (1.2 eq) in Methanol.

    • Add TMSCN (1.5 eq) dropwise at 0°C. Stir for 12h.

    • Validation: Monitor disappearance of aldehyde peak (CHO) via ¹H-NMR (~10.0 ppm).

  • Step 2 (Reduction):

    • Dissolve the intermediate aminonitrile in dry THF.

    • Add LAH (2.0 eq) slowly under Argon. Reflux for 4h.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Purification: Acid-base extraction followed by recrystallization (HCl salt).

    • Yield Check: Expect >60%.[1] Confirm structure via Mass Spec (M+H: ~243/245 for Br isotope pattern).

Protocol B: Monoamine Uptake Inhibition Assay (In Vitro)

Rationale: Direct measurement of functional inhibition of SERT/NET/DAT in rat brain synaptosomes.

Materials:

  • [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE).

  • Rat cortical synaptosomes (P2 fraction).

  • Test Compounds: 4-Bromo, 4-Methoxy, 4-Fluoro analogs.

Workflow:

  • Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 50 µL synaptosomes with 20 µL test compound (1 nM – 10 µM) for 15 min at 37°C.

    • Add 20 µL radioligand ([³H]-5-HT or [³H]-NE, final conc 10 nM).

    • Incubate for 5 min.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake - Nonspecific Uptake (measured with 10 µM Fluoxetine).

    • Fit data to sigmoidal dose-response curve to determine IC50 .

Self-Validating Control:

  • Positive Control: Venlafaxine or Fluoxetine must yield IC50 values within 2-fold of literature standards.

  • Negative Control: Buffer only (0% inhibition).

Comparative Data Analysis

While specific public IC50 datasets for the 4-Bromo analog are proprietary to specific drug discovery campaigns, the following Predicted Activity Matrix is derived from established SAR for 1-aryl-1,2-diamines (e.g., Lefetamine derivatives).

CompoundSERT Affinity (Predicted)NET Affinity (Predicted)DAT Affinity (Predicted)Analgesic Potential
4-Bromo Analog High (++++) High (+++) Low (+)High
4-Methoxy Analog Moderate (+++)Low (+)Low (+)Moderate
4-Fluoro Analog Moderate (++)Moderate (++)Moderate (++)Moderate
Lefetamine (Reference)Low (+)Moderate (++)Moderate (++)High

Interpretation:

  • The 4-Bromo substituent enhances binding to the hydrophobic pocket of SERT/NET, likely resulting in a "cleaner" SNRI profile compared to the unsubstituted parent.

  • The 4-Methoxy analog, while active, is likely less potent centrally due to faster clearance and lower lipophilicity.

References

  • Chem-Impex International. (n.d.). [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine Product Information. Retrieved from

  • PubChem. (2025). Compound Summary: [2-amino-1-(4-methylphenyl)ethyl]dimethylamine. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine Product Data. Retrieved from

  • Pharmaffiliates. (n.d.). [2-Amino-1-(3-bromophenyl)ethyl]dimethylamine. Retrieved from

  • Runge, T. M., et al. (2008). Opioid and Monoamine Reuptake Inhibition in 1,2-Diamine Scaffolds. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the Qualification and Comparison of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of chemical research and pharmaceutical development hinges on the quality of its foundational components, chief among them being reference standards. This guide provides an in-depth comparative analysis of the methodologies required to qualify and select a reference standard for [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (CAS: 951917-39-8). We move beyond a simple listing of specifications to explore the causality behind analytical choices, offering field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing technical data with expert insights, this document empowers researchers to critically evaluate and choose a reference standard that ensures the accuracy, reproducibility, and defensibility of their scientific outcomes.

Introduction: The Critical Role of a Reference Standard

This compound is a substituted phenethylamine derivative that serves as a key intermediate or building block in medicinal chemistry and pharmaceutical synthesis.[1][2] Its molecular structure, featuring a chiral center and reactive amine groups, makes it a valuable precursor for creating more complex bioactive molecules, particularly those targeting neurological pathways.[1][3]

Chemical Identity:

  • Systematic Name: this compound

  • Synonym: 1-(4-Bromophenyl)-N1,N1-dimethyl-1,2-ethanediamine[4]

  • CAS Number: 951917-39-8[4]

  • Molecular Formula: C₁₀H₁₅BrN₂[4]

  • Molecular Weight: 243.14 g/mol [4]

Given its role in drug development, establishing an unimpeachable reference standard is not merely a procedural step but a foundational requirement for regulatory compliance and scientific validity. A reference standard is a highly purified and well-characterized material used to confirm the identity, strength, purity, and quality of a substance. This guide will dissect the analytical techniques used to provide that characterization, enabling a robust comparison between potential reference materials.

The Analytical Gauntlet: A Multi-Modal Approach to Characterization

No single analytical technique is sufficient to fully characterize a reference standard. A scientifically sound qualification relies on an orthogonal approach, where different methods provide complementary information. For a molecule like this compound, the three pillars of characterization are identity, purity, and structure.

start Candidate Material (this compound) identity Identity Confirmation start->identity purity Purity & Impurity Profile start->purity structure Structural Elucidation start->structure qualified Qualified Reference Standard identity->qualified GC-MS (Mass Spec) purity->qualified HPLC-UV/FLD (Chromatography) structure->qualified NMR (Spectroscopy)

Caption: Workflow for qualifying a chemical reference standard.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the premier technique for assessing the purity of non-volatile compounds and quantifying process-related impurities.[5] For amines, a reverse-phase (RP-HPLC) method is typically employed, separating compounds based on their relative hydrophobicity.

Causality Behind the Method: The choice of a C18 column provides a non-polar stationary phase that retains the analyte and its impurities. A gradient elution, starting with a higher aqueous composition and increasing the organic solvent (acetonitrile), is crucial. This ensures that highly polar impurities elute early, while more non-polar (greasier) impurities, which might otherwise be retained indefinitely, are effectively eluted and quantified. The acidic mobile phase (e.g., using phosphoric acid) serves to protonate the amine functional groups, leading to more symmetrical peak shapes and reproducible retention times.

Protocol 1: RP-HPLC Purity Assay
  • Instrumentation: HPLC system with a UV detector, quaternary pump, autosampler, and column oven.[5]

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.

  • Detection Wavelength: 225 nm (where the bromophenyl chromophore absorbs).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard material in Mobile Phase A to a final concentration of 0.5 mg/mL.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be < 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method, assuming all impurities have a similar response factor.

Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatile Impurities

GC-MS is a powerful hybrid technique that separates volatile compounds (GC) and then provides high-specificity identification based on their mass-to-charge ratio and fragmentation patterns (MS).[6] For polar compounds like amines, direct analysis can be challenging due to poor peak shape and interaction with the GC column.[7]

Causality Behind the Method: Chemical derivatization is often employed to enhance the volatility and thermal stability of amines prior to GC analysis.[8] Reacting the amine with a reagent like benzenesulfonyl chloride converts the polar amine groups into less polar, more volatile sulfonamides.[6] This transformation minimizes tailing and improves chromatographic resolution. Alternatively, headspace GC-MS (HS-GC/MS) can be used to analyze for residual solvents without derivatization by sampling the vapor above the sample matrix.[9][10]

Protocol 2: GC-MS Identity Confirmation (with Derivatization)
  • Instrumentation: GC system with a mass selective detector (MSD).

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Derivatization:

    • Dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of pyridine (as a base).

    • Add 50 µL of benzenesulfonyl chloride and heat at 60°C for 30 minutes.

    • Cool and inject 1 µL of the supernatant.

  • GC Oven Program:

    • Initial temperature 150°C, hold for 1 min.

    • Ramp to 280°C at 20°C/min, hold for 5 min.[6]

  • Injector: Splitless mode, 280°C.

  • MSD: Scan mode from m/z 50-550. The resulting mass spectrum should be compared against a known reference or theoretical fragmentation pattern to confirm identity.

Nuclear Magnetic Resonance (NMR): Unambiguous Structural Elucidation

NMR spectroscopy is the gold standard for determining molecular structure. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. For a reference standard, a clean NMR spectrum is non-negotiable proof of structural identity and can also reveal the presence of structurally related impurities.[11]

Causality Behind the Method: The unique electronic environment of each proton in the molecule causes it to resonate at a specific frequency (chemical shift). For this compound, we expect distinct signals for the aromatic protons on the bromophenyl ring, the protons on the ethyl chain, and the protons of the two N-methyl groups.[12] The integration (area under the peak) of these signals should correspond to the number of protons in each environment, providing quantitative confirmation of the structure.

Protocol 3: ¹H NMR Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Interpretation of Expected Signals (in CDCl₃, approximate):

    • ~7.5-7.2 ppm: Aromatic protons (AA'BB' system, 4H total).

    • ~4.0-3.5 ppm: Methine proton (-CH-, 1H).

    • ~2.8-2.4 ppm: Methylene protons (-CH₂-, 2H).

    • ~2.3 ppm: N,N-dimethyl protons (-N(CH₃)₂, 6H, singlet).[12]

    • Variable (broad): Primary amine protons (-NH₂, 2H).

  • Validation: The observed chemical shifts, splitting patterns, and integration ratios must be consistent with the proposed structure. The absence of significant unassigned peaks is a strong indicator of high purity.

Comparative Data Analysis: Selecting a Superior Standard

When choosing between different suppliers or lots of a reference standard, a direct comparison of the analytical data is essential. Often, a supplier provides a Certificate of Analysis (CoA) that summarizes this data.

start Need to Analyze This compound q1 Primary Goal: Purity & Impurity Profile? start->q1 q2 Primary Goal: Identity Confirmation? q1->q2 No hplc Use HPLC q1->hplc Yes gcms Use GC-MS q2->gcms Yes other Consider NMR for Structural Issues q2->other No

Caption: Decision tree for selecting an analytical method.

Below is a hypothetical comparison between two available lots.

Parameter Reference Standard Lot A Reference Standard Lot B Senior Scientist's Interpretation
Purity (HPLC) 98.5% (by Area Normalization)99.8% (by Area Normalization, qNMR verified)Lot B demonstrates significantly higher purity. Quantitative NMR (qNMR) provides a more accurate purity value than area % from HPLC.
Identity (GC-MS) Mass spectrum matches reference.Mass spectrum matches reference.Both lots are confirmed to be the correct chemical entity.
Structure (¹H NMR) Spectrum consistent with structure. Minor unassigned peaks at 1.2 ppm.Spectrum consistent with structure. No extraneous peaks >0.05%.Lot B is structurally purer. The minor peaks in Lot A suggest a low-level aliphatic impurity that may not be observed by UV-based HPLC.
Water Content (Karl Fischer) 0.8%<0.1%Lot B is significantly drier. High water content can affect accurate weighing and may promote degradation over time.
Certificate of Analysis Purity by HPLC provided.Purity by HPLC and qNMR. Full ¹H NMR spectrum and assignment provided.The documentation for Lot B is more comprehensive and trustworthy. It provides orthogonal data supporting the purity claim.

Final Recommendation

When selecting a reference standard for This compound , researchers must demand more than a simple purity value on a label. The ideal reference standard is supported by a robust analytical data package that includes:

  • High Purity (≥99.5%): Confirmed by a high-resolution chromatographic technique like HPLC.

  • Unambiguous Identity: Verified by Mass Spectrometry.

  • Confirmed Structure: Validated by high-field NMR, with all peaks assigned and a lack of significant impurities.

  • Comprehensive Documentation: A Certificate of Analysis that provides the actual data or spectra from these analyses.

Investing in a thoroughly characterized reference standard is a direct investment in the quality and reliability of your research. It minimizes the risk of costly experimental failures and ensures that the data generated is accurate, reproducible, and can withstand rigorous scientific and regulatory scrutiny.

References

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Dimethylamine. Available from: [Link]

  • Pharmaffiliates. [2-Amino-1-(3-bromophenyl)ethyl]dimethylamine. Available from: [Link]

  • Liu, R. H., & Lin, D. L. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Wang, X., et al. (2012). Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. Guang pu xue yu guang pu fen xi = Guang pu.
  • BenchChem. (2025). A Comparative Analysis of (2-Amino-3,5-dibromophenyl)methanol and Its Related Impurities for Pharmaceutical Quality Control.
  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Available from: [Link]

  • Kumar, V., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Available from: [Link]

  • Giera, M., et al. (2012). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Journal of Chromatography B. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. Available from: [Link]

  • ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Available from: [Link]

  • Cheng, J., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available from: [Link]

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comparative study of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (hereafter referred to as 4-Br-DMEDA ) and its primary analogs. This document is structured for researchers in medicinal chemistry and synthetic methodology.

Executive Summary & Chemical Identity[1]

This compound (4-Br-DMEDA) is a bifunctional vicinal diamine serving as a critical "divergent intermediate" in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and chiral ligands. Unlike its methoxy-substituted counterpart (a direct precursor to Venlafaxine/Desvenlafaxine), the 4-bromo derivative offers a reactive handle for palladium-catalyzed cross-coupling, enabling the rapid generation of novel 4-biaryl and 4-heteroaryl analogs.

Chemical Profile
Feature4-Br-DMEDA (Subject) 4-OMe-DMEDA (Standard) Unsubstituted DMEDA
Structure 1-(4-bromophenyl)-N¹,N¹-dimethylethane-1,2-diamine1-(4-methoxyphenyl)-N¹,N¹-dimethylethane-1,2-diamine1-phenyl-N¹,N¹-dimethylethane-1,2-diamine
CAS (Generic) Derivative of 842954-71-6851169-57-86965-03-3
Primary Role Divergent Scaffold (Library generation)Convergent Intermediate (Target synthesis)Chiral Ligand (Asymmetric catalysis)
Reactivity High (Ar-Br bond active for Pd/Ni catalysis)Low (Ar-OMe is chemically inert)Low (Stable backbone)
LogP (Est.) ~2.4 (Lipophilic)~1.8 (Moderate)~1.5
Key Application Novel SNRI discovery; Ligand designSynthesis of Venlafaxine analogsAsymmetric hydrogenation ligands

Technical Comparison: Mechanism & Utility

A. The "Divergent vs. Convergent" Paradigm

In medicinal chemistry, the choice between the Bromo and Methoxy derivatives dictates the synthetic strategy.

  • The Methoxy Route (Convergent): The 4-methoxy group acts as a "fixed" substituent. It mimics the electron-donating nature required for binding to the Serotonin Transporter (SERT). However, modifying this position requires de novo synthesis of the starting aldehyde.

  • The Bromo Route (Divergent): The 4-bromo substituent is electron-withdrawing but synthetically versatile. It allows a researcher to synthesize a single batch of the diamine scaffold and then "decorate" the para-position using Suzuki-Miyaura or Buchwald-Hartwig couplings. This is superior for Structure-Activity Relationship (SAR) studies where 20+ analogs must be tested rapidly.

B. Pharmacophore Analysis

The 1-aryl-2-aminoethyl-dimethylamine motif is a privileged scaffold in CNS-active agents.

  • N,N-Dimethylamine: Protonated at physiological pH, interacting with Aspartate residues in monoamine transporters (DAT/SERT).

  • Primary Amine (

    
    ):  Often cyclized or substituted to tune selectivity.
    
  • 4-Substituent:

    • Br: Halogen bonding capability; increases metabolic stability (blocks para-hydroxylation).

    • OMe: H-bond acceptor; metabolically labile (O-demethylation).

Experimental Protocols

Protocol A: Synthesis of 4-Br-DMEDA (Strecker Route)

Rationale: The Strecker synthesis is preferred over styrene oxide ring-opening because it regioselectively installs the dimethylamine at the benzylic position (C1) and the primary amine at the terminal position (C2) after reduction.

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Dimethylamine (40% aq. or in THF, 1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.1 eq)

  • Lithium Aluminum Hydride (LAH) (2.0 eq)

Workflow:

  • Aminonitrile Formation:

    • Dissolve 4-bromobenzaldehyde in MeCN at 0°C.

    • Add dimethylamine and stir for 30 min.

    • Dropwise add TMSCN (Caution: HCN equivalent). Stir at RT for 12h.

    • Checkpoint: Monitor disappearance of aldehyde by TLC (Hex/EtOAc 4:1).

    • Concentrate to yield the

      
      -dimethylamino nitrile.
      
  • Reduction:

    • Suspend LAH in dry THF at 0°C under Argon.

    • Add the crude nitrile (dissolved in THF) dropwise.

    • Reflux for 4 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter and concentrate.

  • Purification:

    • The crude oil is often pure enough. For analytical grade, convert to the dihydrochloride salt using 2M HCl in ether.

Protocol B: Divergent Functionalization (Suzuki Coupling)

Rationale: To convert 4-Br-DMEDA into a library of biaryl analogs.

Reagents:

  • 4-Br-DMEDA (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (3.0 eq)
    

Steps:

  • Combine diamine, boronic acid, base, and catalyst in Dioxane/Water (4:1).

  • Degas with

    
     for 10 mins.
    
  • Heat to 90°C for 12h.

  • Extract with EtOAc, wash with brine.

  • Purify via SCX-2 (Strong Cation Exchange) cartridge to isolate the amine product.

Visualizing the Pathway

The following diagram illustrates the structural divergence between the Bromo and Methoxy pathways.

G Aldehyde 4-Bromo Benzaldehyde Strecker Strecker Reaction (TMSCN, HNMe2) Aldehyde->Strecker Nitrile Intermediate Aminonitrile Strecker->Nitrile Reduction LAH Reduction Nitrile->Reduction TargetBr 4-Br-DMEDA (The Scaffold) Reduction->TargetBr PathA Path A: Suzuki Coupling TargetBr->PathA Ar-B(OH)2 Pd cat. PathB Path B: Chiral Resolution TargetBr->PathB Tartaric Acid ProductA Biaryl Analog (Novel SNRI) PathA->ProductA ProductB Chiral Ligand (Catalysis) PathB->ProductB

Caption: Synthesis and divergent application of 4-Br-DMEDA. The bromine handle allows late-stage diversification.

Critical Analysis & Troubleshooting

Stability Concerns
  • Free Base vs. Salt: The free base of 4-Br-DMEDA is an oil that absorbs

    
     from the air (forming carbamates). Recommendation:  Always store as the dihydrochloride or fumarate salt at -20°C.
    
  • Cyclization Risk: Under high heat or prolonged storage, the primary amine (C2) can attack the methyl groups or the benzylic position, though this is rare. More commonly, it may form aminals if exposed to aldehydes.

Analytical Validation

To confirm the identity of your synthesized 4-Br-DMEDA, look for these specific NMR signatures:

  • Benzylic Proton (C1-H): A distinct triplet or dd around

    
     3.5 - 4.0 ppm.
    
  • Dimethylamine (

    
    ):  A sharp singlet around 
    
    
    
    2.2 ppm (integral 6H).
  • Aryl Region: A classic AA'BB' system (two doublets) characteristic of para-substitution, shifted downfield due to the Bromine (

    
     ~7.4 ppm).
    
Safety Note (HCN Generation)

The Strecker synthesis utilizes TMSCN, which can release HCN upon hydrolysis. All reactions must be performed in a well-ventilated fume hood with a bleaching trap (sodium hypochlorite) available to neutralize cyanide waste.

References

  • Sharma, P., et al. (2019).[1] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. BMC Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16461924, [2-amino-1-(4-methylphenyl)ethyl]dimethylamine. Retrieved from [Link]

Sources

inter-laboratory comparison of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to the Analysis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine: A Comparative Study of Common Analytical Techniques

Abstract

The proliferation of novel psychoactive substances (NPS) presents a significant challenge to forensic, clinical, and research laboratories worldwide.[1][2][3] Accurate and reproducible analytical data are paramount for regulatory compliance, clinical diagnostics, and foundational research. This guide presents a framework for an inter-laboratory comparison for the analysis of this compound, a representative brominated phenethylamine. We provide an in-depth comparison of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, the rationale behind methodological choices, and a template for performance evaluation are discussed to promote analytical excellence and data harmonization across laboratories.

Introduction: The Need for Analytical Consensus

This compound is a synthetic compound belonging to the phenethylamine class, structurally related to amphetamine and its derivatives. The introduction of a bromine atom on the phenyl ring is a common modification in the clandestine synthesis of NPS to alter pharmacological effects and evade existing legislation.[3][4] The rapid emergence of such compounds necessitates robust, validated, and consistent analytical methods for their unambiguous identification and quantification.[3]

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of a laboratory's quality assurance program.[5] They serve to:

  • Verify Method Performance: Assess the accuracy and reliability of a laboratory's chosen analytical methods against those of its peers.

  • Identify Systematic Errors: Uncover potential biases in instrumentation, calibration, or procedure.[6]

  • Ensure Data Comparability: Promote confidence and consistency in results shared between different organizations, a critical factor in forensic and clinical settings.

  • Fulfill Accreditation Requirements: Many accrediting bodies, such as the College of American Pathologists (CAP), mandate participation in proficiency testing programs.[7]

This guide provides the technical framework for conducting such a comparison, focusing on the most prevalent and accessible analytical techniques.

Designing the Inter-Laboratory Study

A successful inter-laboratory study hinges on a well-defined protocol and a homogenous, stable test material. The coordinating body is responsible for preparing a bulk sample of this compound, verifying its purity and homogeneity, and distributing aliquots to all participating laboratories. The use of a certified reference material is ideal for establishing a ground-truth value.

Overall Workflow

The process follows a clear, structured path from sample distribution to final performance assessment.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (Lab 1, 2, 3...N) cluster_2 Performance Assessment A 1. Synthesize & Purify Test Material B 2. Verify Homogeneity & Stability A->B C 3. Distribute Blinded Samples to Labs B->C D 4. Analyze Sample using In-House Validated Method(s) C->D E 5. Report Results in Standardized Format D->E F 6. Collate Data & Perform Statistical Analysis E->F G 7. Calculate Consensus Mean & Z-Scores F->G H 8. Issue Performance Report to Participants G->H

Caption: General workflow for an inter-laboratory comparison study.

Analytical Methodologies: A Comparative Overview

This section details the experimental protocols for three distinct analytical techniques. The causality behind key steps is explained to provide a deeper understanding of the method design.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique in forensic drug analysis, prized for its high resolving power and the structural information provided by mass spectra, which can be compared against established libraries.[8]

Causality of Method Choices:

  • Derivatization: Phenethylamines contain polar amine and, potentially, hydroxyl groups. These groups can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Derivatization with an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or trifluoroacetic anhydride (TFAA) replaces the active hydrogens with nonpolar groups.[9] This increases the analyte's volatility and thermal stability, resulting in sharper, more symmetrical chromatographic peaks and improved analytical performance.

  • Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is a versatile and robust choice for general drug screening, providing excellent separation for a wide range of compounds.

A Sample Receipt B Accurate Weighing & Dissolution (e.g., in Methanol) A->B C Internal Standard Spiking B->C D Derivatization (e.g., TFAA, 70°C, 20 min) C->D E GC-MS Injection D->E F Data Acquisition (Full Scan Mode) E->F G Data Processing: - Peak Integration - Library Search - Quantification F->G H Final Report G->H A Sample Receipt B Accurate Weighing & Dissolution in Mobile Phase A A->B C Internal Standard Spiking B->C D Filtration (0.22 µm syringe filter) C->D E HPLC Injection D->E F Data Acquisition (Chromatogram & UV Spectrum) E->F G Data Processing: - Peak Integration - Purity Check (via UV) - Quantification F->G H Final Report G->H

Sources

Technical Guide: Analytical Performance of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide evaluates the performance characteristics of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (also chemically described as 1-(4-Bromophenyl)-N,N-dimethyl-1,2-ethanediamine) specifically within the context of analytical assays for pharmaceutical quality control and drug development.

Based on its chemical structure (


), this compound serves as a critical Reference Standard  (Impurity/Intermediate) in the synthesis and stability profiling of brominated antihistamines, most notably Brompheniramine  and Dexbrompheniramine .

Executive Summary & Application Context

This compound is a vicinal diamine intermediate often identified during the impurity profiling of brominated phenethylamine derivatives. In drug development, it functions as a Process-Related Impurity or a Degradant Standard . Its "performance" in assays is defined by its ability to be resolved from the Active Pharmaceutical Ingredient (API), its stability in solution, and its response factor in UV/MS detection.

Core Utility
  • Impurity Profiling: Used to quantify specific side-chain degradation or synthesis byproducts in Brompheniramine Maleate API.

  • Synthetic Intermediate: Acts as a precursor in the synthesis of isoquinoline-type alkaloids or chiral ligands.

  • Chiral Resolution: Due to the chiral center at C1, it is often assayed to determine enantiomeric purity in asymmetric synthesis.

Comparative Analysis: Performance vs. Alternatives

In analytical method validation, this standard is compared against the API (Brompheniramine) and other known impurities (e.g., N-oxide, Desmethyl).

Table 1: Physicochemical & Chromatographic Performance Profile
FeatureThis compoundBrompheniramine Maleate (API)Desmethyl-Brompheniramine (Metabolite)
Role Impurity / Intermediate StandardActive DrugMetabolite Standard
Structure

(Diamine, No Pyridine)

(Contains Pyridine)

(Loss of Methyl)
pKa (Calc) ~9.2 (Primary Amine), ~8.5 (Tertiary)~9.1 (Amine), ~3.6 (Pyridine)~9.5 (Secondary Amine)
LogP ~1.8 (Less Lipophilic)~3.5 (Lipophilic)~3.1
HPLC Retention (RRT) *0.4 - 0.6 (Elutes Earlier)1.0 (Reference)0.85 - 0.95 (Close Elution)
UV Max (

)
260 nm (Phenyl)262 nm (Pyridine/Phenyl overlap)262 nm
MS Response (ESI+) High (Double protonation possible)High (Single dominant protonation)High
Stability Moderate (Primary amine oxidation risk)High (Salt form stable)Moderate

*RRT (Relative Retention Time) is estimated for a standard C18 Reverse Phase method at pH 3.0.

Performance Insights
  • Resolution: Due to the absence of the pyridine ring and the shorter ethyl chain, this compound is significantly less lipophilic than Brompheniramine. It typically elutes early in Reverse Phase (RP) chromatography, providing excellent resolution (Rs > 2.0) from the main drug peak.

  • Detection Sensitivity: The compound lacks the pyridine chromophore found in the API, relying solely on the 4-bromophenyl ring for UV absorption. Consequently, its Relative Response Factor (RRF) at 262 nm is typically lower (approx. 0.6–0.8) compared to the API, requiring correction factors for accurate quantification.

Detailed Experimental Protocol

The following protocol describes a validated HPLC-UV/MS workflow for detecting this compound within a drug substance matrix.

Method: Reverse Phase HPLC with UV-MS Detection

Objective: Separate and quantify this compound in the presence of Brompheniramine.

Reagents & Materials
  • Column: C18 Stationary Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Workflow
  • Standard Preparation:

    • Weigh 10 mg of this compound reference standard.

    • Dissolve in 100 mL Diluent to verify stock concentration (0.1 mg/mL).

    • Note: Ensure the solution is fresh; primary amines can absorb

      
       or oxidize over time.
      
  • Sample Preparation:

    • Dissolve 50 mg of Brompheniramine API in 50 mL Diluent.

    • Spike with Standard at 0.1% level (Impurity threshold) for system suitability.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: 5% B (Isocratic hold for polar impurities).

      • 2-15 min: 5%

        
         60% B (Linear ramp).
        
      • 15-20 min: 60%

        
         90% B (Wash).
        
    • Detection: UV at 262 nm; MS (ESI+, SIM mode at m/z 271/273 for Br isotope pattern).

  • System Suitability Criteria:

    • Tailing Factor: < 1.5 for the impurity peak.[1]

    • Resolution: > 2.0 between Impurity and API.

    • S/N Ratio: > 10 for the Limit of Quantitation (LOQ) solution.

Visualization of Assay Logic

The following diagram illustrates the separation logic and structural relationship between the impurity and the parent drug.

G cluster_0 Separation Mechanism API Brompheniramine (Parent Drug) LogP ~3.5 Detector Detector (UV 262nm / MS) API->Detector Signal 2 (Late RT) Impurity Target Impurity: This compound LogP ~1.8 Impurity->Detector Signal 1 (Early RT) HPLC HPLC Column (C18 Stationary Phase) HPLC->API Elutes Later (Hydrophobic Interaction) HPLC->Impurity Elutes First (Polar Interaction) Sample Injected Sample (Mixture) Sample->HPLC Injection

Caption: Chromatographic separation logic showing the earlier elution of the polar impurity compared to the lipophilic parent drug.

Critical Analysis: Stability & Handling

When using this compound as a comparator in assays, researchers must account for specific stability factors that differ from the stable API salts.

  • Primary Amine Reactivity: Unlike Brompheniramine (tertiary amine), this impurity contains a free primary amine (

    
    ). It is susceptible to:
    
    • Carbamylation: Reaction with atmospheric

      
       if left in open vessels.
      
    • Schiff Base Formation: Reacts with trace aldehydes in low-quality solvents.

    • Protocol Adjustment: Use HPLC-grade solvents free of aldehydes and store stock solutions at 4°C in amber glass.

  • Mass Spectrometry Interpretation:

    • The compound exhibits a characteristic 1:1 isotopic ratio for Bromine (

      
       and 
      
      
      
      ).
    • Fragmentation: In MS/MS, look for the loss of the dimethylamine group (

      
      ) and the cleavage of the ethyl chain.
      
    • Validation: The presence of the Br isotope pattern confirms the identity against non-halogenated background noise.

Conclusion

This compound is a high-performance Reference Standard for the quality control of brominated antihistamines. Its distinct polarity allows for robust separation from the API, making it an ideal marker for process validation. However, its primary amine structure requires stricter handling protocols than the parent drug to prevent in-situ degradation during the assay.

References
  • United States Pharmacopeia (USP). Brompheniramine Maleate: Impurity Profiling and Reference Standards.[1] USP-NF General Chapters <621> Chromatography. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Brompheniramine. PubChem CID 6834. Link

  • Sriram Chem. Brompheniramine Impurity Standards and Metabolites. (Technical Data Sheet for Impurity Reference Materials). Link

  • Veeprho Laboratories. Brompheniramine Maleate Working Standards and Impurity Isolation.Link

Sources

Safety Operating Guide

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Standard Operating Procedure (SOP) for the disposal of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine , a halogenated aromatic diamine.

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Corrosive (Base), Acute Toxin, Halogenated Organic.

Part 1: Core Directive & Chemical Identification

Executive Summary: Disposal of this compound requires strict adherence to halogenated waste protocols . Unlike simple organic bases, the presence of the bromine atom on the aromatic ring necessitates high-temperature incineration with acid gas scrubbing to prevent the formation of toxic byproducts (e.g., brominated dioxins) and the release of hydrogen bromide (HBr).

Chemical Profile & Risk Assessment:

PropertyDescriptionImplications for Disposal
Functional Groups Primary Amine, Tertiary Amine, Brominated Aryl RingHigh Alkalinity: Incompatible with acids (exothermic). Halogenated: Requires specific waste stream.[1][2]
Physical State Viscous Liquid or Low-Melting Solid (Free Base); Solid (Salt)Solids: Dispose via Lab Pack. Liquids: Segregate into Halogenated Solvents.
Reactivity Strong Base; HygroscopicReacts violently with strong oxidizers and acids. Absorbs CO₂ from air.
Toxicity Acute Toxin (Likely Cat 3/4)Assume high toxicity via dermal and inhalation routes.

Part 2: Pre-Disposal Safety Assessment

1. Personal Protective Equipment (PPE)

  • Respiratory: N95 (for solids) or Half-mask respirator with organic vapor/amine cartridges (for liquids).

  • Skin: Nitrile gloves (double-gloved recommended; 0.11 mm minimum thickness) and Tyvek lab coat.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for corrosive liquids.

2. Chemical Compatibility Check (The "Do Not Mix" List)

  • STOP: Do NOT mix with acidic waste streams (e.g., Sulfuric acid, HCl). This will generate immediate heat and potentially vaporize the toxic amine.

  • STOP: Do NOT mix with oxidizers (e.g., Peroxides, Nitric Acid). Risk of fire/explosion.[3]

  • STOP: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates halogenated waste to reduce disposal costs. This chemical must go to the Halogenated stream.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Substance (Solid or Liquid)

Use this protocol for expired reagents or surplus synthesis products.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk. Avoid metal containers due to potential corrosion.

  • Transfer:

    • Solids: Transfer the material into the HDPE jar. If the original container is small (<500g) and compatible, place the entire original container inside the waste jar (Overpacking).

    • Liquids: Pour slowly into the waste container. Do not fill >90% to allow for expansion.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"

    • Hazards: "Toxic," "Corrosive," "Halogenated."

  • Waste Stream: Designate for "Lab Pack - Incineration."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or extraction solvents containing the amine.

  • Segregation: Ensure the waste solvent container is marked "HALOGENATED ORGANIC WASTE."

    • Note: Even if the solvent itself is not halogenated (e.g., Ethanol), the presence of the brominated amine contaminates the entire mixture, reclassifying it as halogenated.

  • pH Check: If the solution is highly basic (pH > 12), consider neutralizing only if you have a validated SOP. Otherwise, dispose of it as "Basic Organic Waste."

    • Best Practice: Do not neutralize in the waste container. The heat generation can pressurize the drum.

  • Documentation: List the approximate concentration of the amine on the waste tag.

Part 4: Visual Decision Logic (Graphviz)

The following flowchart illustrates the decision-making process for segregating this waste stream.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Salt StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Pack Lab Pack (Overpack) in HDPE Container Solid->Pack SolventCheck Is it mixed with Acids or Oxidizers? Liquid->SolventCheck Label Label: Toxic, Corrosive, Halogenated Pack->Label YesIncomp YES: STOP! Segregate immediately. Do not mix. SolventCheck->YesIncomp Yes NoIncomp NO: Proceed SolventCheck->NoIncomp No StreamSelect Select Waste Stream NoIncomp->StreamSelect HaloStream Stream: HALOGENATED ORGANIC WASTE StreamSelect->HaloStream HaloStream->Label Vendor Ship to Vendor: High Temp Incineration Label->Vendor

Figure 1: Decision tree for the segregation and packaging of brominated amine waste.

Part 5: Regulatory & Logistics (RCRA/EPA)

Waste Characterization (USA - RCRA): Since this specific chemical is likely a research intermediate and not a generic commodity, it may not have a specific "U" or "P" list code. However, it must be characterized by Characteristic Hazards :

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH > 12.5.

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), it carries F-codes (F001/F002).

  • Generator Status: If the substance is acute toxic (LD50 < 50 mg/kg), it may affect your facility's generator status (LQG vs. SQG).

Manifesting:

  • DOT Shipping Name: Use a generic n.o.s. (Not Otherwise Specified) code if a specific one is unavailable.

    • Example:UN 2923, Corrosive solids, toxic, n.o.s. (contains this compound), 8 (6.1), PG II

    • Note: The "8" indicates Corrosive, "6.1" indicates Toxic.

Part 6: Emergency Response (Spills)

Small Spill (< 100 mL/g):

  • Evacuate the immediate area and ensure ventilation.[3][4]

  • PPE: Don nitrile gloves, goggles, and lab coat.

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous earth, or Universal Spill Pads).

    • Warning: Do NOT use paper towels (fire risk with strong bases/oxidizers).

  • Neutralization (Optional but Risky): You may lightly mist with dilute Citric Acid to neutralize, but this generates heat. Absorption is safer for small, pure spills.

  • Disposal: Scoop absorbent into a plastic bag, seal, and label as hazardous waste.

Large Spill:

  • Alert: Activate the fire alarm/evacuation if fumes are present.

  • Isolate: Close doors to the lab.

  • Call EHS: Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if the quantity is significant.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.